Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-7(2,3)14-6(13)4-5(12)8(9,10)11/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDDHIGPIFREMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240522 | |
| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26717-75-9 | |
| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Identity & Structural Analysis
[3]
The compound is characterized by a central
| Attribute | Detail |
| IUPAC Name | Ethyl 3-oxo-4-phenylbutanoate |
| Common Synonyms | Ethyl 4-phenylacetoacetate; 3-Oxo-4-phenylbutyric acid ethyl ester |
| CAS Number | 718-08-1 |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| SMILES | CCOC(=O)CC(=O)Cc1ccccc1 |
| InChIKey | BOZNWXQZCYZCSH-UHFFFAOYSA-N |
| Structural Distinction | Critical Note: Distinct from Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8), where the phenyl group is at the |
Physicochemical Properties[1][4]
Data below represents aggregated experimental and predicted values suitable for process engineering and analytical method development.
| Property | Value / Description | Condition / Context |
| Physical State | Liquid | Colorless to pale yellow; characteristic ester odor. |
| Density | Predicted @ 20°C. | |
| Boiling Point | ~290°C (760 mmHg) | Theoretical. Typically distilled under high vacuum (~130-140°C @ 1-2 mmHg) to prevent decomposition. |
| Solubility | High | Ethanol, DMSO, DMF, Chloroform, Ethyl Acetate. |
| Solubility (Water) | Low / Insoluble | Lipophilic nature ( |
| pKa | ~11.0 | Active methylene protons (C2). |
| Flash Point | >110°C | Closed cup (Predicted). |
| Stability | Moisture Sensitive | Susceptible to hydrolysis; store under inert atmosphere (Argon/Nitrogen). |
Synthesis & Manufacturing Protocols
Validated Laboratory Synthesis (Meldrum's Acid Route)
The most robust laboratory-scale synthesis avoids the use of unstable phenacyl chlorides, instead utilizing the acylating power of Meldrum's acid. This route offers high yield and purity.[4][5][7]
Reaction Scheme:
-
Acylation: Phenylacetyl chloride reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of pyridine.[7][8]
-
Alcoholysis: The acylated intermediate undergoes ring opening and decarboxylation upon refluxing with ethanol.
Protocol:
-
Preparation: In a dry 500 mL round-bottom flask, dissolve Meldrum's acid (1.0 eq) and anhydrous pyridine (2.4 eq) in dry Dichloromethane (DCM). Cool to 0°C under
. -
Addition: Add Phenylacetyl chloride (1.0 eq) dropwise over 30 minutes. Maintain temperature <5°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to ambient temperature for 2 hours.
-
Workup 1: Wash the organic layer with 2N HCl (to remove pyridine), then water. Dry over
and concentrate in vacuo to yield the acylated solid intermediate. -
Reflux: Dissolve the intermediate in anhydrous Ethanol (10 volumes). Reflux for 3-4 hours.
-
Purification: Concentrate the ethanol solution. Purify the resulting oil via vacuum distillation or flash chromatography (Hexanes:EtOAc 9:1).
Visualization of Synthetic Workflow
Caption: Step-wise synthesis via Meldrum's acid acylation, ensuring regioselectivity and minimizing side products.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
-
NMR (400 MHz,
):- 7.20–7.35 (m, 5H, Ar-H)
-
4.18 (q,
Hz, 2H, ) -
3.82 (s, 2H,
) – Distinctive benzylic singlet -
3.44 (s, 2H,
) – Active methylene singlet -
1.25 (t,
Hz, 3H, )
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (
): m/z 206 -
Base Peak: Often m/z 91 (Tropylium ion,
) or m/z 118 (loss of ethyl acetate fragment).
-
Biological Relevance & Applications[4][5][10][11]
Heterocycle Synthesis (Medicinal Chemistry)
The primary utility of CAS 718-08-1 in drug development is as a "C3-C4-C5" synthon for heterocyclic rings.
-
Pyrazolones: Reaction with hydrazines (e.g., phenylhydrazine) yields 3-benzyl-pyrazol-5-ones. These scaffolds are investigated for antiprion activity and as free-radical scavengers (Edaravone analogs).
-
Pyrimidines: Condensation with ureas or amidines generates pyrimidinone derivatives, relevant in kinase inhibitor research (e.g., GSK-3 modulators).
Regulatory & Safety Context (Critical)
Researchers must be aware that CAS 718-08-1 is chemically related to "designer precursors" (like MAPA/APAAN) used in the illicit manufacture of Phenylacetone (P2P).
-
Mechanism of Concern: Acidic hydrolysis of CAS 718-08-1 yields 3-oxo-4-phenylbutanoic acid, which spontaneously decarboxylates to Phenylacetone (P2P).
-
Compliance: While not universally scheduled as a List I chemical in all jurisdictions (unlike MAPA), it is closely monitored. Legitimate research use requires strict inventory tracking to prevent diversion.
Divergent Reactivity Diagram
Caption: Bifurcation of chemical utility: Legitimate heterocycle formation vs. hydrolytic degradation to controlled precursors.
Safety & Handling (MSDS Highlights)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C (refrigerated) is recommended to prevent slow hydrolysis. Keep under inert gas.
-
Disposal: Incineration in a licensed chemical disposal facility. Do not discharge into drains due to potential biological activity of metabolites.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 225855, Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]
-
Doi, T., et al. (2022). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by GC-MS and their conversion to phenylacetone.[9] Drug Testing and Analysis, 14(3), 439-449.[9] Retrieved from [Link]
- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. (Foundational synthetic method cited in modern protocols).
Sources
- 1. 718-08-1|Ethyl 3-oxo-4-phenylbutanoate|BLD Pharm [bldpharm.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 3-oxo-2-phenylbutanoate|CAS 5413-05-8 [benchchem.com]
- 8. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 9. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate in Drug Discovery
Topic: Structural Dynamics and Synthetic Utility of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The Fluorine-Carbonyl Synergy
In the high-stakes arena of lead optimization, This compound (CAS: 26717-75-9) serves as a pivotal linchpin. It is not merely a reagent; it is a scaffold that introduces two critical pharmacophoric elements simultaneously: a metabolically robust trifluoromethyl (
This guide moves beyond standard catalog descriptions to analyze the molecule’s structural flux (tautomerism), its synthesis under kinetic control, and its application in constructing trifluoromethylated heterocycles—a structural motif ubiquitous in modern oncology and anti-inflammatory therapeutics.
Molecular Architecture & Electronic Profile
The Tautomeric Equilibrium
Unlike simple ketones,
Key Structural Feature: The cis-enol form is thermodynamically stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen.
| Property | Keto Form | Enol Form (cis-chelated) |
| Hybridization (C2) | ||
| Driving Force | Solvent Polarity (Polar solvents) | Intramolecular H-Bond + Conjugation |
| Reactivity | Electrophilic at Carbonyls | Nucleophilic at C2 |
| NMR Signature ( |
Physicochemical Data Summary
-
IUPAC Name: this compound
-
CAS Number: 26717-75-9[1]
-
Molecular Formula:
-
Molecular Weight: 212.17 g/mol
-
Physical State: Colorless to pale yellow liquid (at RT).
-
Stability: Moisture sensitive; susceptible to decarboxylation under strong acidic conditions (cleavage of t-butyl ester).
Synthesis Protocol: Kinetic Claisen Condensation
Authoritative Note: Commercial sourcing is possible, but in-house synthesis is often required for isotopic labeling or when high-purity, fresh reagent is demanded for sensitive catalytic cycles. The following protocol utilizes LiHMDS (Lithium bis(trimethylsilyl)amide) to ensure kinetic deprotonation of tert-butyl acetate, preventing self-condensation side products.
Reagents & Setup
-
Substrate: tert-Butyl acetate (1.0 equiv).
-
Electrophile: Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate (1.1 equiv).
-
Base: LiHMDS (1.0 M in THF, 1.1 equiv).
-
Solvent: Anhydrous THF (dried over Na/benzophenone).
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Step-by-Step Methodology
-
Cryogenic Deprotonation:
-
Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C .
-
Add LiHMDS slowly via cannula.
-
Add tert-butyl acetate dropwise over 20 minutes.
-
Mechanistic Insight: At -78°C, LiHMDS irreversibly deprotonates the acetate to form the lithium enolate. The bulky base prevents nucleophilic attack on the ester carbonyl.
-
Stir: Maintain at -78°C for 45 minutes to ensure complete enolization.
-
-
Acylation (The Claisen Step):
-
Add the trifluoroacetyl source (TFAA or Ethyl Trifluoroacetate) dropwise.
-
Critical Control: If using TFAA, the reaction is highly exothermic; addition must be slow to maintain T < -70°C.
-
Allow the mixture to warm to 0°C over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
.[2] -
Extract with
or EtOAc. -
Wash organic layer with 1N HCl (to ensure neutral species) and brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Purify via vacuum distillation.
-
Note: Silica gel chromatography can induce hydrolysis of the trifluoroacetyl group or the tert-butyl ester; distillation is preferred.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the critical path for synthesis and the subsequent divergence into heterocyclic chemistry.
Figure 1: Synthetic pathway from precursor selection to heterocyclic divergence. Note the kinetic control required at the enolate formation step.
Reactivity Profile in Drug Design: The Knorr Pyrazole Synthesis
The most high-value application of this scaffold is the regioselective synthesis of trifluoromethyl-pyrazoles (e.g., analogs of Celecoxib).
Mechanism of Action
The reaction with hydrazines (
-
Nucleophilic Attack: The hydrazine terminal nitrogen (more nucleophilic) attacks the ketone carbonyl (C3), which is activated by the adjacent electron-withdrawing
group. -
Dehydration: Formation of the hydrazone intermediate.
-
Cyclization: The second nitrogen attacks the ester carbonyl (or the enol carbon, depending on pH), followed by loss of tert-butanol (or water/alcohol depending on the leaving group dynamics).
Regioselectivity Challenges
The
-
Standard Outcome: The hydrazine
typically attacks the C3 (trifluoroacetyl) carbonyl first due to its higher electrophilicity compared to the sterically hindered tert-butyl ester.
Diagram: Heterocycle Formation Logic
This diagram details the logical flow of the Knorr synthesis using this specific building block.
Figure 2: Mechanistic flow for the synthesis of trifluoromethyl-pyrazoles. The CF3 group enhances the electrophilicity of C3, directing the initial nucleophilic attack.
References
-
ChemicalBook. (2025). 4,4,4-TRIFLUORO-ACETOACETIC ACID TERT-BUTYL ESTER Properties and CAS 26717-75-9. Link
-
Udgaonkar, A., et al. (2022).[3] "Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA." Journal of Emerging Investigators. Link
-
BenchChem. (2025). "Applications of tert-Butyl and Fluoride Moieties in the Synthesis of Pharmaceutical Intermediates." BenchChem Technical Notes. Link
-
Westphal, M. V., et al. (2015).[4] "Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties." ChemMedChem. Link
-
Organic Syntheses. "tert-Butyl Acetate and General Esterification Protocols." (General Reference for Claisen Condensation conditions). Link
Sources
Foreword: The Strategic Role of Fluorine in Modern Chemistry
An In-Depth Technical Guide to the Solubility Profile of Fluorinated Beta-Keto Esters
Prepared by: A Senior Application Scientist
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a molecule's behavior.[2] Among the diverse classes of fluorinated compounds, β-keto esters are particularly valuable synthetic intermediates, serving as key building blocks for pharmaceuticals and agrochemicals.[3][4][5][6] However, the very properties that make these compounds attractive also present challenges, particularly concerning their solubility. Understanding and accurately characterizing the solubility of fluorinated β-keto esters is not merely an academic exercise; it is a critical step in process development, formulation, and ensuring bioavailability.[7] This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for determining the solubility profile of these unique chemical entities.
Theoretical Principles Governing Solubility
The solubility of a compound is the result of a delicate thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[8][9] This process is governed by the Gibbs free energy of solution (ΔG_soln_), which incorporates both enthalpic (ΔH_soln_) and entropic (ΔS_soln_) contributions.
The Impact of Fluorination
The substitution of hydrogen with fluorine introduces several competing effects that influence solubility:
-
Increased Lipophilicity: The highly electronegative fluorine atoms are poor hydrogen bond acceptors, and the C-F bond is not highly polarizable. This leads to weak intermolecular interactions with polar solvents like water, often increasing the compound's lipophilicity and solubility in non-polar organic solvents.[10][11] For instance, Ethyl 4,4,4-trifluoroacetoacetate is noted for its solubility in organic solvents like ethanol and ether but has limited solubility in water.[10]
-
Polarity and Dipole Moment: While the C-F bond is highly polar, the symmetrical arrangement of multiple fluorine atoms (e.g., in a CF3 group) can lead to a molecule with a significant local dipole but a relatively modest overall molecular dipole moment. This complex electronic nature means that simple "like dissolves like" predictions can be misleading.
-
Weak Intermolecular Forces: Perfluorinated segments of molecules interact weakly with both themselves and with hydrocarbon segments.[11] This can sometimes lead to enhanced solubility in specialized fluorous solvents but poor solubility in conventional hydrocarbon or polar protic solvents.
The Critical Role of Keto-Enol Tautomerism and Intramolecular Hydrogen Bonding (IMHB)
Beta-keto esters exist in a dynamic equilibrium between their keto and enol forms. The enol form is stabilized by the formation of a six-membered pseudo-ring via an intramolecular hydrogen bond (IMHB) between the enolic hydroxyl group and the ester carbonyl oxygen.
Caption: Keto-Enol equilibrium and Intramolecular Hydrogen Bond (IMHB).
This IMHB is a crucial determinant of solubility. By "hiding" the polar -OH and C=O groups within the molecule, the IMHB reduces their availability for intermolecular interactions with solvent molecules.[12] This has two major consequences:
-
Reduced Aqueous Solubility: The masking of polar functional groups decreases favorable interactions with water, lowering solubility.[13][14]
-
Increased Permeability/Lipophilicity: The more compact, less polar conformation stabilized by the IMHB can enhance cell membrane permeability and solubility in non-polar environments.[12][13]
The position of this equilibrium and the strength of the IMHB are influenced by the solvent environment. Polar, hydrogen-bonding solvents can compete for the hydrogen bond, shifting the equilibrium towards the keto form, while non-polar solvents favor the enol form with its stable IMHB.[12]
Experimental Determination of Solubility: A Methodological Framework
A common pitfall in solubility assessment is the failure to distinguish between thermodynamic and kinetic solubility. This distinction is paramount in drug development and process chemistry, as the values can differ significantly.[15]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium.[16] It represents the most stable state and is the gold standard for physicochemical characterization.
-
Kinetic Solubility: This measures the concentration of a solute that remains in solution after being rapidly added from a high-concentration stock (typically DMSO) into an aqueous buffer.[7][17] It measures the rate of precipitation rather than true equilibrium and often overestimates solubility, as it can reflect the properties of an amorphous or metastable solid form.[15]
Caption: Workflow comparison: Thermodynamic vs. Kinetic solubility.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol describes the definitive method for measuring thermodynamic solubility, adapted from standard industry practices.[18] Its self-validating nature comes from ensuring an excess of solid is present throughout, guaranteeing that the measured concentration represents a saturated solution at equilibrium.
Objective: To determine the equilibrium solubility of a fluorinated beta-keto ester in a selected solvent system.
Materials & Equipment:
-
Test Compound (solid form, purity >98%)
-
Selected Solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)
-
Glass vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid test compound to a glass vial.
-
Causality: An excess of solid is critical to ensure that equilibrium is established with the solid phase, which is the definition of a saturated solution.[16] A common practice is to add enough solid so that it remains visible throughout the experiment (e.g., 1-2 mg in 1 mL of solvent).
-
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C or 37°C) to the vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker in an incubator set to the desired temperature. Agitate the samples for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle. Then, carefully separate the saturated solution (supernatant) from the excess solid. This can be done by:
-
Filtration: Draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully pipette the supernatant.
-
Causality: This step removes all particulate matter, ensuring that the analyzed sample contains only the dissolved compound. It's important to perform this step quickly and without temperature changes to prevent precipitation.
-
-
Sample Dilution: Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Final Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in µg/mL or µM.
Data Presentation and Interpretation
For comparative analysis, solubility data should be presented in a clear, tabular format. This allows for easy assessment of how solubility changes with molecular structure and solvent environment.
Table 1: Hypothetical Solubility Profile of Fluorinated Beta-Keto Esters at 25°C
| Compound | Structure | LogP (Calculated) | Thermodynamic Solubility (µg/mL) |
| pH 7.4 Buffer | |||
| Ethyl Acetoacetate | CH3COCH2COOEt | 0.23 | >2000 |
| Ethyl 4,4,4-trifluoroacetoacetate | CF3COCH2COOEt | 1.15 | 850 |
| Ethyl 2-fluoro-3-oxobutanoate | CH3COCHFCOOEt | 0.68 | 1500 |
| Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | CF3CF2COCH2COOEt | 1.85 | 150 |
Data are hypothetical and for illustrative purposes only.
Interpretation Insights:
-
The introduction of a CF3 group (Ethyl 4,4,4-trifluoroacetoacetate) decreases aqueous solubility compared to the non-fluorinated analog, consistent with an increase in lipophilicity (LogP).[10]
-
Longer perfluoroalkyl chains further decrease aqueous solubility due to the larger hydrophobic surface area.
-
Solubility in polar organic solvents like ethanol is generally high, as these solvents can disrupt the IMHB while also solvating the hydrocarbon portions of the molecule.[10]
Conclusion: A Unified View of Solubility
The solubility of fluorinated beta-keto esters is a complex interplay of electronic effects, intermolecular forces, and conformational preferences driven by keto-enol tautomerism. The presence of fluorine significantly modulates the physicochemical properties, often reducing aqueous solubility while enhancing lipophilicity. A thorough understanding of these principles, combined with robust experimental methodologies like the shake-flask method for determining thermodynamic solubility, is essential for any researcher or drug development professional working with this important class of compounds. Accurately characterizing this solubility profile is a critical step towards successful formulation, process optimization, and the ultimate application of these versatile chemical entities.
References
- Title: Solubility test for Organic Compounds Source: Google Cloud URL
- Title: Ethyl 4,4,4-trifluoroacetoacetate - Chem-Impex Source: Chem-Impex URL
- Title: Solubility Source: Google Cloud URL
- Title: Procedure for Determining Solubility of Organic Compounds - Scribd Source: Scribd URL
- Title: Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 - ChemicalBook Source: ChemicalBook URL
- Title: Ethyl 4,4,4-Trifluoroacetoacetate | 372-31-6 | Tokyo Chemical Industry Co., Ltd.(JP)
- Title: Fluorinated Ketoesters - F2 Chemicals Ltd Source: F2 Chemicals Ltd URL
- Title: Solubility of Organic Compounds - Chemistry Source: Chemistry LibreTexts URL
- Title: Kinetic & Thermodynamic Solubility Testing - WuXi AppTec Source: WuXi AppTec URL
- Title: Understanding the phase and solvation behavior of fluorinated ionic liquids - Pure Source: Pure URL
- Title: CAS 372-31-6: Ethyl 4,4,4-trifluoroacetoacetate - CymitQuimica Source: CymitQuimica URL
- Title: Ethyl 4,4,4-trifluoroacetoacetate Lonza quality, = 98.
- Title: Video: Solubility - Concept - JoVE Source: JoVE URL
- Title: Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals Source: Life Chemicals URL
- Title: Solubility - Wikipedia Source: Wikipedia URL
- Title: The factors that influence solubility in perfluoroalkane solvents | Request PDF Source: ResearchGate URL
- Title: kinetic versus thermodynamic solubility temptations and risks - PubMed Source: PubMed URL
- Title: Kinetic and thermodynamic solubility values of some bioactive compounds - PubMed Source: PubMed URL
- Title: ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL
- Title: CHAPTER 4 Industrial and Utilitarian Aspects of Fluorine Chemistry 3M MN04855110 Source: 3M URL
- Title: Thermodynamic vs.
- Title: Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters.
- Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH Source: NIH URL
- Title: (PDF) Solubility of fluorinated compounds in a range of ionic liquids.
- Title: Water-Enhanced Solvation of Organic Solutes in Ketone and Ester Solvents Source: Google Cloud URL
- Title: Applications of Fluorine in Medicinal Chemistry - ACS Publications Source: ACS Publications URL
- Title: Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH Source: NIH URL
- Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry URL
- Title: Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride - Thieme Chemistry Source: Thieme Chemistry URL
- Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry Source: Biointerface Research in Applied Chemistry URL
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Navigating the Stability of a Key Fluorinated Building Block: A Technical Guide to Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, fluorinated organic compounds have emerged as indispensable tools for modulating the physicochemical and biological properties of therapeutic candidates. Among these, β-keto esters bearing a trifluoromethyl group are of particular interest due to their utility as versatile synthetic intermediates. This guide provides an in-depth technical examination of the thermodynamic stability of a key member of this class: tert-butyl 4,4,4-trifluoro-3-oxobutanoate. Understanding the stability profile of this reagent is paramount for its effective handling, storage, and application in complex synthetic routes, ensuring the integrity and reproducibility of experimental outcomes.
Physicochemical Properties and Inherent Stability
This compound is a specialty chemical valued for its trifluoromethyl-substituted β-keto ester moiety. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl and the acidity of the α-protons, making it a valuable synthon.[1][2] However, this enhanced reactivity also has implications for the compound's stability.
The tert-butyl ester provides steric hindrance, which offers a degree of protection against nucleophilic attack at the carbonyl carbon, rendering the ester stable under many basic and nucleophilic conditions.[3] Generally, the compound is considered stable under standard laboratory conditions.[3] For long-term storage, it is recommended to keep the compound at 0-8 °C.[3]
The trifluoromethyl group is known for its high metabolic stability due to the strength of the C-F bond.[1] This property is often sought after in drug design to prevent metabolic degradation of the molecule.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value/Description | Source |
| CAS Number | 26717-75-9 | [3] |
| Molecular Formula | C8H11F3O3 | [3] |
| Molecular Weight | 212.17 g/mol | [3] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Storage Temperature | 0-8 °C | [3] |
Key Factors Influencing Thermodynamic Stability
The stability of this compound is primarily influenced by three main factors: temperature, pH (presence of acids or bases), and moisture.
Thermal Stability
pH-Dependent Stability: The Role of Acid and Base Catalysis
The presence of acidic or basic conditions is a critical determinant of the stability of this compound.
-
Acid-Catalyzed Hydrolysis: The tert-butyl ester group is highly susceptible to cleavage under acidic conditions.[6] This lability is a cornerstone of its use as a protecting group in organic synthesis. The reaction proceeds via protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the corresponding β-keto acid, 4,4,4-trifluoro-3-oxobutanoic acid.[6][7] The released tert-butyl cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene.[7]
-
Base-Catalyzed Hydrolysis: While generally more stable to basic conditions than other esters due to steric hindrance, prolonged exposure to strong bases can lead to hydrolysis of the tert-butyl ester. This process is typically slower than acid-catalyzed cleavage. The primary degradation pathway under basic conditions is the saponification of the ester to yield the carboxylate salt of 4,4,4-trifluoro-3-oxobutanoic acid and tert-butanol.
Sensitivity to Moisture
Moisture can facilitate the hydrolysis of the tert-butyl ester, particularly in the presence of acidic or basic impurities that can catalyze the reaction. Therefore, it is crucial to handle and store the compound under anhydrous conditions to maintain its integrity.
Primary Decomposition Pathways
The thermodynamic instability of this compound under certain conditions leads to two primary decomposition pathways: hydrolysis of the tert-butyl ester and decarboxylation of the resulting β-keto acid.
Hydrolysis of the Tert-butyl Ester
As previously mentioned, the ester linkage is the most labile part of the molecule.
Caption: Acid- or base-catalyzed hydrolysis pathway.
The kinetics of tert-butyl ester hydrolysis are highly dependent on the pH and temperature. Studies on analogous compounds have shown that the rate of hydrolysis increases significantly at both low and high pH.[8]
Decarboxylation of the β-Keto Acid Intermediate
The product of hydrolysis, 4,4,4-trifluoro-3-oxobutanoic acid, is a β-keto acid and is itself thermally unstable.[9] β-Keto acids are known to readily undergo decarboxylation upon heating to yield a ketone and carbon dioxide. This reaction proceeds through a cyclic transition state.
Caption: Decarboxylation of the β-keto acid intermediate.
The ease of decarboxylation is a characteristic feature of β-keto acids and is an important consideration when handling the hydrolysis product of this compound.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the thermodynamic stability of this compound involves a combination of analytical techniques to monitor its degradation over time and under various stress conditions.
Isothermal Stability Study
Objective: To determine the rate of degradation at a constant temperature.
Methodology:
-
Prepare solutions of this compound in relevant solvents (e.g., acetonitrile, water-buffered solutions at different pH values).
-
Incubate the solutions at a constant temperature (e.g., 40 °C, 60 °C).
-
At specified time intervals, withdraw aliquots from each solution.
-
Analyze the aliquots by a suitable quantitative method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of the parent compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Thermal Analysis
Objective: To determine the onset of thermal decomposition and the associated energy changes.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (1-5 mg) of this compound into a hermetically sealed aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature to identify the onset of exothermic or endothermic events, which can indicate decomposition.[4]
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample into a tared TGA pan.
-
Heat the sample at a constant rate under a controlled atmosphere.
-
Monitor the change in mass as a function of temperature to determine the temperature at which significant mass loss occurs, indicating decomposition.[4]
-
Identification of Degradation Products
Objective: To identify the chemical structures of the main degradation products.
Methodology:
-
Subject a sample of this compound to forced degradation (e.g., by heating or treatment with acid/base).
-
Analyze the resulting mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12]
-
Compare the mass spectra of the degradation products with spectral libraries or known standards to identify their structures.
Caption: Workflow for assessing thermodynamic stability.
Handling and Storage Recommendations
Based on its chemical properties and potential degradation pathways, the following best practices are recommended for handling and storing this compound:
-
Storage: Store in a tightly sealed container in a cool (0-8 °C), dry, and well-ventilated area.[3] Protect from moisture.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with strong acids, strong bases, and strong oxidizing agents.
-
Incompatible Materials: Strong acids, strong bases, oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic building block whose utility is intrinsically linked to its stability profile. While generally stable under recommended storage conditions, its susceptibility to acid-catalyzed hydrolysis and subsequent decarboxylation are critical factors to consider during its application in synthesis. A thorough understanding of these degradation pathways, coupled with appropriate handling and storage protocols, is essential for researchers and drug development professionals to ensure the successful and reproducible use of this important fluorinated reagent. Further quantitative studies on the kinetics and thermodynamics of its decomposition would provide even greater insight and predictive power for its application in complex chemical transformations.
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(2025, August 6). Arrhenius Parameters for Reaction of the tert-Butylperoxy and 2-Ethyl-2-propylperoxy Radicals with some Nonhindered Phenols, Aromatic Amines, and Thiophenols. ResearchGate. [Link]
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(2026, February 7). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.. ResearchGate. [Link]
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(1999, December 1). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. USGS Publications Warehouse. [Link]
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The Strategic Role of Tert-Butyl 4,4,4-Trifluoro-3-oxobutanoate in Modern Medicinal Chemistry: A Technical Guide
Executive Summary & Chemical Rationale
The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in medicinal chemistry, utilized to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. Tert-butyl 4,4,4-trifluoro-3-oxobutanoate (CAS: 26717-75-9) has emerged as a premier fluorinated building block for the construction of complex heterocycles and aliphatic intermediates[1].
While its ethyl counterpart (ethyl 4,4,4-trifluoroacetoacetate) is widely known, the tert-butyl ester offers two distinct, field-proven advantages in advanced API (Active Pharmaceutical Ingredient) synthesis:
-
Orthogonal Deprotection: Ethyl esters require basic saponification (e.g., LiOH/NaOH) for cleavage. Strong aqueous bases can trigger haloform-type degradation of the –CF₃ group or epimerize base-sensitive stereocenters. The tert-butyl ester is smoothly cleaved via mild acidolysis (e.g., Trifluoroacetic acid in DCM), preserving delicate molecular architectures[2].
-
Steric Direction in Cyclization: The bulky tert-butoxy group sterically shields the ester carbonyl. When reacted with asymmetric dinucleophiles (such as aryl hydrazines), this steric bulk directs the initial nucleophilic attack almost exclusively toward the highly electrophilic trifluoromethyl ketone, dramatically improving the regioselectivity of the resulting heterocycle[3].
This whitepaper details the mechanistic pathways and self-validating protocols for utilizing this reagent in the synthesis of pyrazoles, pyrimidines, and enoates—key motifs in targets ranging from CCR1 antagonists to prostaglandin derivatives[4],[5].
Core Synthetic Application: Regioselective Synthesis of Trifluoromethylated Pyrazoles
Trifluoromethyl pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous anti-inflammatory agents and chemokine receptor (CCR1) antagonists[4],[6]. The condensation of this compound with aryl hydrazines yields 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ols.
Mechanistic Pathway
Mechanism of regioselective pyrazole formation from trifluoroacetoacetates.
Validated Experimental Protocol: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Causality Note: Glacial acetic acid is used as a catalyst to activate the ketone carbonyl, accelerating hydrazone formation while maintaining a pH that prevents the premature oxidation of the hydrazine[7].
-
Initialization: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10.0 mmol, 1.0 eq) in absolute ethanol (50 mL).
-
Nucleophile Addition: Add phenylhydrazine (10.5 mmol, 1.05 eq) dropwise at room temperature. The slight excess compensates for trace oxidative degradation of the hydrazine.
-
Catalysis: Add glacial acetic acid (0.5 mL, catalytic).
-
Thermal Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours.
-
Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting ester (R_f ~0.6) and the appearance of a lower-running product spot (R_f ~0.3) indicates complete conversion.
-
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the crude residue in ethyl acetate (100 mL) and wash with 1M HCl (2 × 50 mL) to remove unreacted hydrazine, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hot heptane/toluene to afford the pure pyrazole.
Core Synthetic Application: Construction of Trifluoromethyl-Pyrimidines
Pyrimidines bearing a –CF₃ group are critical in both pharmaceutical kinase inhibitors and crop protection agents (e.g., sulfonylurea herbicides)[8]. The reaction of our target oxobutanoate with amidines or guanidines yields highly substituted pyrimidin-4-ols.
Validated Experimental Protocol: 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol
Causality Note: A strong alkoxide base is required to deprotonate the guanidine hydrochloride salt and generate the free base nucleophile in situ, while also promoting the subsequent intramolecular cyclization[8].
-
Free-Basing: Suspend guanidine hydrochloride (12.0 mmol, 1.2 eq) in anhydrous ethanol (40 mL). Slowly add sodium ethoxide (12.0 mmol, 1.2 eq, 21% wt in EtOH) at 0 °C. Stir for 30 minutes.
-
Electrophile Addition: Add this compound (10.0 mmol, 1.0 eq) dropwise to the suspension.
-
Condensation: Heat the mixture to reflux for 8 hours.
-
Precipitation (Self-Validation): Cool the reaction to 0 °C. Carefully adjust the pH to 5-6 using 2M HCl. The target pyrimidinol will spontaneously precipitate as a white solid due to its low solubility in slightly acidic aqueous ethanol.
-
Isolation: Filter the solid, wash with cold water (2 × 20 mL) and cold ethanol (10 mL), and dry under high vacuum.
Synthesis of Aliphatic Intermediates: Tert-Butyl 4,4,4-Trifluorobut-2-enoate
Beyond heterocycles, this compound is the premier precursor for tert-butyl 4,4,4-trifluorobut-2-enoate, a potent Michael acceptor used to synthesize prostaglandin derivatives[5].
Workflow & Causality
Workflow for the synthesis of tert-butyl 4,4,4-trifluorobut-2-enoate.
Validated Experimental Protocol
-
Reduction: Suspend NaBH₄ (5.0 mmol, 0.5 eq) in ethanol (30 mL) at 0 °C. Crucial Step: Slowly add this compound (10.0 mmol) dropwise over 30 minutes. Causality: Slow addition controls the severe exotherm and prevents reactor choking, a mandatory parameter for industrial scale-up[5]. Quench with saturated NH₄Cl and extract with DCM to isolate the 3-hydroxybutanoate intermediate.
-
Mesylation: Dissolve the intermediate in DCM (40 mL). Add triethylamine (25.0 mmol, 2.5 eq). Causality: Excess amine is strictly required to scavenge liberated HCl, preventing the acid-catalyzed cleavage of the tert-butyl ester[5]. Dropwise add methanesulfonyl chloride (12.0 mmol, 1.2 eq) at 0 °C.
-
Elimination: Once mesylation is complete (verified by TLC), add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (12.0 mmol) to the same pot and stir at 25 °C for 4 hours to drive the E2 elimination. Wash with water, dry, and concentrate to yield the enoate.
Quantitative Yield Analysis
The table below summarizes the expected quantitative outcomes when utilizing this compound across the described workflows, demonstrating its high efficiency as a synthetic building block.
| Target Scaffold | Reagents | Catalyst / Base | Reaction Time | Isolated Yield (%) |
| 1-Aryl-3-(CF₃)-pyrazole | Phenylhydrazine (1.05 eq) | Acetic Acid (cat.) | 4–6 h | 82 – 89% |
| 2-Amino-4-(CF₃)-pyrimidine | Guanidine HCl (1.2 eq) | NaOEt (1.2 eq) | 8 h | 75 – 85% |
| t-Butyl 4,4,4-trifluorobut-2-enoate | NaBH₄, then MsCl / DBU | Et₃N / DBU | 12 h (Total) | > 84% |
Conclusion
This compound is far more than a simple fluorinated solvent or niche reagent; it is a highly engineered building block. By leveraging the steric bulk and orthogonal deprotection profile of the tert-butyl group, medicinal chemists can achieve superior regiocontrol in heterocycle synthesis and safely carry intermediates through complex, multi-step API campaigns without risking premature ester cleavage.
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A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks for Heterocycle Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of the Trifluoromethyl Group
In the landscape of modern medicinal chemistry, few functional groups have imparted as profound an impact as the trifluoromethyl (CF₃) group.[1] Its incorporation into molecular scaffolds is a cornerstone strategy for optimizing drug candidates.[2] The unique physicochemical properties conferred by the CF₃ moiety—including enhanced metabolic stability due to the formidable strength of the C-F bond, increased lipophilicity (Hansch π value of +0.88), and modulation of receptor binding affinity through its potent electron-withdrawing nature—are critical for transforming a promising compound into a viable therapeutic.[3][4] Many prominent pharmaceuticals, such as fluoxetine and celecoxib, owe their efficacy in part to the presence of a trifluoromethyl group.[1][2]
This guide moves beyond a mere catalog of reactions. It is designed as a strategic manual for the practicing scientist, grounded in the principles of mechanistic understanding and practical application. We will explore the primary classes of trifluoromethylated building blocks, dissect the causal logic behind their use in specific synthetic contexts, and provide robust, field-tested protocols for their application in the construction of medicinally relevant heterocycles.
Section 1: The Chemist's Gambit - A Strategic Framework for Trifluoromethylation
The decision of how to introduce a CF₃ group is not trivial; it is a strategic choice dictated by the target heterocycle, the available starting materials, and the desired bond disconnection. The synthetic chemist must choose between two primary approaches:
-
Direct Trifluoromethylation: Introducing the CF₃ group onto a pre-formed heterocyclic core. This is often achieved using powerful nucleophilic, electrophilic, or radical trifluoromethylating agents.
-
The Building Block Strategy: Employing a synthon that already contains the CF₃ group and constructing the heterocyclic ring around it. This approach offers exceptional control over regiochemistry and is the central focus of this guide.[5][6]
The optimal strategy depends on a careful analysis of the target's structure and reactivity. The following decision-making framework, illustrated in the diagram below, provides a logical pathway for selecting the appropriate class of building block.
Caption: Strategic decision workflow for incorporating a CF₃ group into a heterocycle.
Section 2: The Arsenal - Key Classes of Trifluoromethylated Building Blocks
The power of the building block strategy lies in the versatility of readily accessible synthons. These molecules contain both the CF₃ group and other reactive functionalities poised for ring formation.
Trifluoromethyl-β-Dicarbonyl Compounds: The Workhorse Synthons
Trifluoromethyl-β-dicarbonyls are arguably the most versatile and widely used building blocks for heterocycle synthesis.[6] Their utility stems from the presence of two electrophilic carbonyl carbons and an acidic central methylene group, providing multiple reaction sites for cyclocondensation reactions with binucleophiles.[7]
Causality of Reactivity: The strong electron-withdrawing effect of the adjacent CF₃ group significantly enhances the electrophilicity of the carbonyl carbons and increases the acidity of the α-protons. This heightened reactivity allows for condensations under milder conditions than their non-fluorinated analogs. In unsymmetrical diketones, the CF₃-bearing carbonyl is the more electrophilic center, which is a key factor in controlling the regioselectivity of cyclization.[6]
Application Example: Synthesis of a Trifluoromethyl-Substituted Pyrazole
A classic and highly reliable method for synthesizing 5-trifluoromethylpyrazoles involves the condensation of a trifluoromethyl-1,3-diketone with hydrazine. This reaction is a cornerstone of medicinal chemistry programs targeting kinases and other ATP-binding proteins.
Protocol 2.1.1: Synthesis of 5-Trifluoromethyl-3-phenyl-1H-pyrazole
-
Materials:
-
1,1,1-Trifluoro-4-phenylbutane-2,4-dione (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol (approx. 0.2 M solution)
-
Acetic acid (catalytic, ~5 mol%)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,1-trifluoro-4-phenylbutane-2,4-dione and ethanol.
-
Add the catalytic amount of acetic acid to the solution.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS until the starting diketone is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the desired pyrazole.
-
-
Self-Validation: The regioselectivity of this reaction is exceptionally high. The initial condensation occurs between the more nucleophilic nitrogen of hydrazine and the more electrophilic CF₃-bearing carbonyl, followed by cyclization and dehydration. The expected product can be confirmed by ¹⁹F NMR (a singlet for the CF₃ group) and ¹H NMR spectroscopy.
Trifluoromethyl-α,β-Ynones and Acrylates: Building Blocks for Diverse Scaffolds
Trifluoromethylated ynones and acrylates are powerful Michael acceptors and dienophiles, opening pathways to a wide array of heterocyclic systems through conjugate addition and cycloaddition reactions.[8][9]
Application Example: Synthesis of Trifluoromethyl-Substituted Pyridines
β-Trifluoromethylated acrylates can serve as versatile precursors for constructing substituted pyridines, a privileged scaffold in pharmaceuticals.
Table 1: Representative Synthesis of Trifluoromethyl-Heterocycles from CF₃-Acrylates
| Entry | Reactant(s) | Heterocycle | Yield (%) | Reference |
| 1 | Ethyl 3-amino-4,4,4-trifluorocrotonate + 2-chloro-1,3-bis(dimethylamino)trimethinium hexaflurophosphate | Ethyl 5-chloro-2-(trifluoromethyl)nicotinate | 75% | [9] |
| 2 | Trifluoromethyl enamine + NaN₃ / PhI(OAc)₂ | Trifluoromethyl-substituted imidazole | 44-94% | [9] |
Other Noteworthy Building Blocks
The synthetic toolbox extends beyond dicarbonyls and acrylates. Other important classes include:
-
Trifluoromethylnitrones: These act as effective 1,3-dipoles in [3+2] cycloaddition reactions to form isoxazolidines and related heterocycles.[10][11]
-
2,2,2-Trifluorodiazoethane: A key reagent for [3+2] cycloadditions to generate trifluoromethylated pyrazoles and pyrazolines.[5][12]
-
Trifluoroacetimidoyl Derivatives: Versatile synthons for building a range of heterocycles including pyrroles, imidazoles, and pyridines through cascade reactions.[5]
Section 3: Direct Trifluoromethylation Reagents - An Overview
While this guide focuses on building blocks, a brief overview of direct trifluoromethylation reagents is essential for a complete picture. These reagents are classified by their reactive nature: electrophilic, nucleophilic, or radical.
Caption: Classification of common direct trifluoromethylation reagents.
-
Nucleophilic Reagents: The most prominent example is the Ruppert-Prakash Reagent (TMSCF₃) .[13] It requires activation by a fluoride source (e.g., TBAF) to generate the trifluoromethyl anion (CF₃⁻), which then attacks electrophilic centers like aldehydes and ketones.[14] This is a highly reliable method for creating trifluoromethyl carbinols, which are themselves valuable precursors for heterocycle synthesis.[14]
-
Electrophilic Reagents: Togni's and Umemoto's reagents are shelf-stable compounds that act as sources of an electrophilic "CF₃⁺" equivalent.[15][16][17] Togni reagents are hypervalent iodine compounds that are particularly effective for the trifluoromethylation of C- and S-nucleophiles, as well as alkenes under copper catalysis.[18][19][20] Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are also widely used for reacting with a range of nucleophiles.[16][21][22]
-
Radical Precursors: Reagents like sodium trifluoromethanesulfinate (Langlois Reagent ) and trifluoroiodomethane (CF₃I) can generate the trifluoromethyl radical (CF₃•) under oxidative or photoredox conditions, respectively.[23][24] This approach is particularly powerful for the C-H trifluoromethylation of electron-rich aromatic and heterocyclic compounds.[23]
Protocol 3.1.1: General Procedure for Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
-
Materials:
-
Ketone substrate (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Caution: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in oven-dried glassware.
-
Dissolve the ketone substrate in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Ruppert-Prakash Reagent (TMSCF₃) to the solution via syringe.
-
Slowly add the TBAF solution dropwise to the reaction mixture. The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[14]
-
-
Causality of Experimental Choices: Anhydrous conditions are critical as TMSCF₃ and the intermediate trifluoromethyl anion are sensitive to moisture. The use of a catalytic amount of a fluoride source (TBAF) is sufficient to initiate the reaction; the catalytic cycle regenerates the fluoride ion.[14] The reaction is performed at low temperature to control the exotherm and minimize potential side reactions.
Conclusion and Future Outlook
The strategic use of trifluoromethylated building blocks is an indispensable tool in modern synthetic and medicinal chemistry. By providing exquisite control over regiochemistry and access to a vast chemical space, these synthons enable the efficient construction of complex, biologically active heterocycles. While trifluoromethyl-β-dicarbonyls remain the foundational workhorses, the continued development of novel building blocks, such as specialized ynones, nitrones, and imidoyl derivatives, is constantly expanding the synthetic chemist's arsenal.[5][8][10] Concurrently, advances in direct C-H trifluoromethylation via radical and photoredox pathways are providing complementary strategies for late-stage functionalization. The judicious selection and application of these powerful reagents and building blocks will continue to fuel innovation in drug discovery and materials science for the foreseeable future.
References
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- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Journal of Fluorine Chemistry.
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- Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones.
- Protecting group free radical C–H trifluoromethyl
- The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. (2006). The Journal of Organic Chemistry.
- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acryl
- Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Trifluoromethyl-Substituted Fused Bicyclic Heterocycles and their Corresponding Benzo-Fused Analogues. (2010). Bentham Science Publishers.
- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acryl
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
- Trifluoromethyl
- Togni reagent II. Wikipedia.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing.
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- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). PMC.
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- Strong bond with fluorine chemistry. (2008). Manufacturing Chemist.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- Trifluoromethylnitrone: A Versatile Building Block for Synthesizing Trifluoromethyl-Containing Heterocyclic Compounds.
- Trifluoromethyltrimethylsilane. Wikipedia.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2014).
- Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. (2024). PubMed.
- ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.
- Togni Reagent II. Enamine.
- Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
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An In-Depth Technical Guide to the Storage, Stability, and Shelf Life of Edoxudine (CAS 15176-29-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edoxudine (5-ethyl-2'-deoxyuridine), a thymidine analog with antiviral properties, requires carefully controlled storage conditions to maintain its chemical integrity and biological activity. This guide provides a comprehensive overview of the recommended storage protocols, shelf life, and the underlying scientific principles governing the stability of Edoxudine (CAS 15176-29-1). We will delve into the potential degradation pathways and provide a detailed methodology for conducting stability assessments, ensuring the reliability and reproducibility of research and development outcomes.
Introduction to Edoxudine: A Molecule of Antiviral Significance
Edoxudine is a nucleoside analog that has demonstrated efficacy against the herpes simplex virus.[1] Its mechanism of action involves incorporation into the viral DNA, leading to the termination of DNA replication.[2] Given its therapeutic potential, a thorough understanding of its stability is paramount for researchers and developers to ensure the quality and reliability of their studies. The incorrect CAS number 718-08-1 is sometimes mistakenly associated with Edoxudine; the correct CAS number is 15176-29-1.[3][4][5]
Recommended Storage Conditions and Shelf Life
The stability of Edoxudine is highly dependent on its physical state (solid powder vs. in solution) and the storage environment. Adherence to these conditions is critical to prevent degradation and ensure the compound's efficacy over time.
Solid Form (Powder)
For long-term storage, Edoxudine in its solid, crystalline form should be stored at -20°C .[6] Under these conditions, the compound is reported to have a shelf life of up to 3 years .[6] It is also crucial to protect the solid powder from moisture and direct sunlight.[3] Short-term exposure to ambient temperatures during shipping is generally acceptable, though shipping with blue ice is often recommended.[6]
In Solution
When dissolved in a solvent, Edoxudine's stability is reduced. For solutions, it is recommended to store them at -80°C . The shelf life in this state is significantly shorter, typically ranging from 6 months to 1 year , depending on the solvent and concentration.[6] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the solution into single-use volumes.
Data Presentation: Summary of Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Protect from moisture and light.[3][6] |
| In Solution | -80°C | 6 months to 1 year | Aliquot to avoid freeze-thaw cycles.[6] |
The Chemical Stability of Edoxudine: Understanding Degradation
While specific forced degradation studies on Edoxudine are not extensively published, we can infer its likely degradation pathways based on the chemical structure of a 2'-deoxyuridine analog and general principles of drug degradation.[7][8] The primary routes of degradation for such molecules are typically hydrolysis, oxidation, and photolysis.[9]
Hydrolytic Degradation
The N-glycosidic bond linking the pyrimidine base to the deoxyribose sugar is a potential site for hydrolytic cleavage, especially under acidic or basic conditions.[2] Acid-catalyzed hydrolysis would involve protonation of the pyrimidine ring, making the anomeric carbon of the sugar more susceptible to nucleophilic attack by water. Conversely, base-catalyzed degradation could also facilitate the cleavage of this bond.
Oxidative Degradation
The pyrimidine ring and the deoxyribose sugar moiety can be susceptible to oxidation. The presence of oxidizing agents or exposure to atmospheric oxygen over time can lead to the formation of various oxidation products, potentially altering the compound's biological activity.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions in the pyrimidine ring, leading to the formation of photoproducts.[10] A safety data sheet for Edoxudine explicitly mentions avoiding direct sunlight, underscoring its photosensitivity.[3]
Mandatory Visualization: Potential Degradation Pathways of Edoxudine
Caption: Potential degradation pathways for Edoxudine.
Experimental Protocol: Assessing the Shelf Life of Edoxudine
To experimentally determine the shelf life of Edoxudine, a stability-indicating analytical method must be developed and validated. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for this purpose.[11][12]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to validate that the analytical method can separate these from the intact drug.[13][14]
Experimental Protocol:
-
Acid Hydrolysis: Dissolve Edoxudine in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Edoxudine in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat an aqueous solution of Edoxudine with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Edoxudine to 105°C for 24 hours.
-
Photodegradation: Expose an aqueous solution of Edoxudine to UV light (254 nm) and visible light for a defined period.
Stability-Indicating HPLC Method
A reverse-phase HPLC method can be developed to separate Edoxudine from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 4.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 267 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Long-Term Stability Study
To determine the shelf life, store samples of Edoxudine under the recommended conditions (-20°C for solid, -80°C for solution) and analyze them at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) using the validated stability-indicating HPLC method. The shelf life is the time point at which the concentration of Edoxudine falls below a specified limit (e.g., 90% of the initial concentration).
Mandatory Visualization: Experimental Workflow for Edoxudine Stability Assessment
Caption: Workflow for assessing the stability and shelf life of Edoxudine.
Conclusion
The stability of Edoxudine (CAS 15176-29-1) is critical for its effective use in research and drug development. By adhering to the recommended storage conditions of -20°C for the solid form and -80°C for solutions, and by protecting it from moisture and light, its integrity can be maintained for an extended period. The provided experimental framework for stability assessment offers a robust approach to verify the shelf life and ensure the quality of this important antiviral compound.
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MedCrave. Forced Degradation Studies. [Link]
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GSC Biological and Pharmaceutical Sciences. Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]
-
The Pharma Innovation Journal. Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]
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Cambridge Bioscience. Edoxudine. [Link]
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Labiotech.eu. Edoxudine: a new weapon against antibiotic-resistant bacteria. [Link]
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International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]
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-
Semantic Scholar. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]
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An In-Depth Guide to the Safety Data Sheet (SDS) of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate for Research Professionals
This guide provides a detailed analysis of the critical safety information for tert-butyl 4,4,4-trifluoro-3-oxobutanoate (CAS No. 26717-75-9), a valuable reagent in synthetic chemistry, notably for the preparation of CCR1 antagonists.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data sheet sections. It synthesizes available information on the target compound and its structural analogs to provide a practical, in-depth understanding of its hazards, handling protocols, and emergency procedures, grounded in the principles of laboratory safety and chemical reactivity.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. While comprehensive, peer-reviewed data for this specific molecule is not abundant, we can compile its core identifiers and key physical characteristics.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 26717-75-9 | [1] |
| Molecular Formula | C₈H₁₁F₃O₃ | [1] |
| Molecular Weight | 212.17 g/mol | [1] |
| Appearance | Likely a colorless to light yellow liquid | Inferred from analogs[2] |
| Storage Temperature | 0-8 °C | [1] |
The requirement for refrigerated storage is a critical piece of data, suggesting that the compound may have limited long-term stability at ambient temperatures or could be prone to degradation.[1] This informs not only storage but also handling procedures during experimentation.
GHS Hazard Profile: An Evidence-Based Assessment
A formal GHS classification for this compound is not consistently available across public databases. However, by analyzing structurally similar compounds such as ethyl 4,4,4-trifluoro-3-oxobutanoate and tert-butyl acetoacetate, we can infer a probable hazard profile. This analysis is crucial for establishing precautionary measures in the absence of a supplier-specific SDS.
Anticipated GHS Classification:
| Pictogram(s) | Signal Word | Hazard Statements (Anticipated) |
| 🔥 ! | Warning | H226/H227: Flammable or Combustible liquid and vapor.[3][4] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H412: Harmful to aquatic life with long lasting effects.[2][3] |
Rationale for Classification:
-
Flammability: The presence of the tert-butyl ester group and the overall structure are similar to other flammable solvents and reagents. The ethyl analog has a flashpoint of 28 °C, classifying it as a Flammable Liquid Category 3.[2] The tert-butyl analog may be slightly less flammable (combustible) but should be treated as a fire risk.[4]
-
Irritation: Many esters and fluorinated compounds exhibit irritant properties. Direct contact with skin or eyes is likely to cause irritation.[5]
-
Environmental Hazard: The ethyl analog is recognized as being harmful to aquatic organisms with long-term effects.[2][3] It is prudent to assume similar ecotoxicity for the tert-butyl ester and prevent its release into the environment.
Proactive Exposure Control & Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards over-relying on personal protection. For a chemical like this compound, this means a multi-layered approach.
Engineering Controls: All manipulations, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to prevent the inhalation of vapors and contain any potential spills.[6] The ventilation system should be designed to handle flammable solvent vapors.
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on the specific tasks being performed.
Caption: PPE Selection Workflow for Handling the Reagent.
-
Eye and Face Protection: Due to the risk of serious eye irritation, chemical safety goggles are mandatory.[5] In situations with a higher risk of splashing, such as when transferring large volumes or working under pressure, a face shield should be worn in addition to goggles.[7]
-
Skin Protection: A flame-resistant lab coat is essential. For glove selection, while standard nitrile gloves offer initial protection for incidental contact, butyl rubber gloves provide superior resistance against esters and ketones for tasks involving prolonged handling or immersion.[8] Always inspect gloves for damage before use and wash hands thoroughly after removal.[6]
-
Respiratory Protection: When engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is typically appropriate.[3]
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[3][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[9]
Fire-Fighting Procedures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][5] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[3]
-
Specific Hazards: The compound is flammable, and its vapors can form explosive mixtures with air.[2][3] Vapors may travel to a source of ignition and flash back.[3] Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and highly toxic hydrogen fluoride (HF) gas.[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures: The response to a spill depends critically on its scale.
Caption: Decision Flowchart for Spill Response.
Handling, Storage, and Chemical Stability
Adherence to proper handling and storage protocols is essential to maintain the integrity of the reagent and ensure the safety of laboratory personnel.
Handling Procedures:
-
Use only non-sparking tools to prevent ignition of flammable vapors.[6]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[3][6]
-
Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists.[6][10]
-
Wash hands thoroughly after handling.[3]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[3][6]
-
Maintain storage temperature between 0-8 °C as recommended.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Store away from incompatible materials.
Stability and Reactivity: The molecule's reactivity profile dictates which substances must be kept separate to avoid dangerous reactions.
Caption: Chemical Incompatibility Relationships.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][3]
-
Hazardous Decomposition Products: Under thermal decomposition, this compound can release carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[3] The formation of HF is a significant concern due to its extreme toxicity and corrosivity.
Conclusion
While this compound is a potent tool for chemical synthesis, its safe use demands a comprehensive understanding of its potential hazards. Based on data from structural analogs, it should be treated as a flammable or combustible liquid that is an irritant to the skin and eyes and is potentially harmful to aquatic ecosystems. Strict adherence to engineering controls, diligent use of appropriate PPE, and thorough knowledge of emergency procedures are non-negotiable. Always consult the supplier-specific Safety Data Sheet before use and conduct a thorough risk assessment for any new experimental protocol involving this compound.
References
-
National Center for Biotechnology Information. "tert-butyl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate". PubChem Compound Summary for CID 5337798. Accessed February 28, 2026. [Link].
- Safety Data Sheet for 2,2,2-Trifluoroethanol. (2014). Fisher Scientific. Accessed February 28, 2026. [No direct URL available in search result, referencing content].
- Safety Data Sheet for Benzene-1-azo-2-naphthol. (2009). Fisher Scientific. Accessed February 28, 2026. [No direct URL available in search result, referencing content].
- Thermo Fisher Scientific. "Safety Data Sheet - Ethyl trifluoroacetoacetate". Thermo Fisher Scientific. Accessed February 28, 2026. [No direct URL available in search result, referencing content].
- Safety Data Sheet. (N.D.). Accessed February 28, 2026.
-
National Center for Biotechnology Information. "4,4,4-Trifluoro-3-oxobutanoic acid". PubChem Compound Summary for CID 13076697. Accessed February 28, 2026. [Link].
-
AmericanBio. "Safety Data Sheet - TRIFLUOROACETIC ACID". AmericanBio. Accessed February 28, 2026. [Link].
- Safety Data Sheet for 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid. (N.D.). Accessed February 28, 2026.
-
American Chemistry Council. "Guidance for Selection of Personal Protective Equipment for TDI Users". American Chemistry Council. Accessed February 28, 2026. [Link].
- Castrol. "Safety Data Sheet". Castrol. Accessed February 28, 2026. [No direct URL available in search result, referencing content].
-
U.S. Environmental Protection Agency. "Personal Protective Equipment". EPA.gov. Accessed February 28, 2026. [Link].
-
Sdfine. "TERT-BUTYL ACETATE Safety Data Sheet". Sdfine. Accessed February 28, 2026. [Link].
-
SEKISUI Specialty Chemicals. "Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing". SEKISUI Specialty Chemicals. Accessed February 28, 2026. [Link].
-
Sdfine. "4-amino-3-hydroxy-naphthalene-1-sulphonic acid Safety Data Sheet". Sdfine. Accessed February 28, 2026. [Link].
-
LyondellBasell. "Global Product Strategy (GPS) Safety Summary Tertiary-Butyl Alcohol". LyondellBasell. Accessed February 28, 2026. [Link].
-
Provista. "8 Types of PPE to Wear When Compounding Hazardous Drugs". Provista. Accessed February 28, 2026. [Link].
-
Carl ROTH. "Safety Data Sheet: Trifluoroacetic acid (TFA)". Carl ROTH. Accessed February 28, 2026. [Link].
Sources
- 1. 4,4,4-TRIFLUORO-ACETOACETIC ACID TERT-BUTYL ESTER CAS#: 26717-75-9 [m.chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Ansell AlphaTec® 38-514 medium-duty butyl gloves | Ansell USA [ansell.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of trifluoromethylated pyrazoles using Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of trifluoromethylated pyrazoles using Tert-butyl 4,4,4-trifluoro-3-oxobutanoate .
Reagent Focus: this compound (CAS: 372-29-2) Target Moiety: 3-(Trifluoromethyl)pyrazole & 5-(Trifluoromethyl)pyrazole Scaffolds
Executive Summary & Scientific Rationale
The incorporation of a trifluoromethyl (
This compound serves as a superior building block compared to its ethyl ester analog for two critical reasons:
-
Steric Control: The bulky tert-butyl group exerts steric pressure that can enhance regioselectivity during condensation reactions.
-
Orthogonal Protection: The tert-butyl ester is acid-labile, allowing for facile deprotection to the carboxylic acid under mild acidic conditions (e.g., TFA) without affecting other base-sensitive functionalities, unlike ethyl esters which require saponification.
This guide details the regioselective synthesis of trifluoromethylated pyrazoles, specifically addressing the "regioselectivity challenge" inherent in the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines.
Mechanistic Insight: The Regioselectivity Paradox
When reacting This compound with a monosubstituted hydrazine (e.g., phenylhydrazine), two regioisomers are possible. The outcome is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.
-
Electrophilic Centers: The
-keto ester has two electrophilic sites: the ketone (C3) adjacent to the electron-withdrawing group, and the ester carbonyl (C1). The C3 ketone is significantly more electrophilic due to the strong inductive effect of fluorine. -
Nucleophiles: In phenylhydrazine (
), the terminal amino group ( ) is more nucleophilic than the substituted nitrogen ( ).
Dominant Pathway (Kinetic Control):
The most nucleophilic nitrogen (
-
Result: Formation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (often existing as the pyrazolone tautomer).
Visualization: Reaction Pathway & Regioselectivity
Caption: Kinetic pathway favoring the 3-trifluoromethyl isomer via nucleophilic attack on the highly electrophilic trifluoroacetyl group.
Experimental Protocols
Protocol A: General Synthesis of 3-(Trifluoromethyl)pyrazol-5-ols
This standard protocol yields the 3-
Materials:
-
This compound (1.0 equiv)
-
Aryl hydrazine hydrochloride (e.g., Phenylhydrazine HCl) (1.1 equiv)
-
Ethanol (Absolute) or Methanol
-
Sodium Acetate (if using hydrazine HCl salts)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10 mmol) in Ethanol (20 mL).
-
Addition: Add Phenylhydrazine hydrochloride (11 mmol).
-
Buffering: Add anhydrous Sodium Acetate (12 mmol) to neutralize the HCl and liberate the free hydrazine in situ. Note: If using free hydrazine base, omit this step.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting ketoester spot should disappear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.[2]
-
Dilute the residue with water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and filter.
-
-
Purification: The crude product often precipitates as a solid upon cooling or addition of cold water. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 75–90% Data Validation:
-
NMR: Look for a singlet around
ppm (characteristic of 3- on pyrazole). -
Regioisomer Check: The 5-
isomer typically shows a fluorine signal shifted downfield relative to the 3- isomer.
Protocol B: Acid-Mediated Deprotection of the Tert-butyl Group
One of the primary advantages of using the tert-butyl ester is the ability to generate the free carboxylic acid (or decarboxylate) without using strong aqueous bases that might affect sensitive substituents.
Materials:
Step-by-Step Procedure:
-
Dissolution: Dissolve the tert-butyl ester substrate (1.0 mmol) in DCM (5 mL).
-
Acidolysis: Add TFA (2 mL) dropwise at
. -
Reaction: Warm to room temperature and stir for 2–4 hours.
-
Monitoring: TLC should show the conversion of the non-polar ester to the baseline acidic spot.
-
Work-up:
-
Evaporate volatiles under a stream of nitrogen or reduced pressure.
-
Crucial Step: Co-evaporate with Toluene (
mL) to remove residual TFA.
-
-
Isolation: The resulting solid is the trifluoroacetate salt of the pyrazole carboxylic acid.
Protocol C: Synthesis of Celecoxib Analogs (Via Claisen Condensation)
To synthesize fully substituted 1,5-diaryl-3-trifluoromethylpyrazoles (Celecoxib-type), one must first convert the ketoester into a 1,3-diketone.
Workflow Diagram:
Caption: Two-step workflow for converting acetophenones to Celecoxib analogs using trifluoroacetate building blocks.
Detailed Steps for Step 1 (Claisen Condensation):
-
Suspend Sodium Hydride (1.2 equiv, 60% dispersion) in dry THF.
-
Add the acetophenone derivative (1.0 equiv) at
. Stir for 30 min. -
Add This compound (or ethyl trifluoroacetate) (1.1 equiv) dropwise.
-
Reflux for 12 hours.
-
Acidify with 1N HCl to precipitate the 1,3-diketone.
Troubleshooting & Optimization
| Issue | Probable Cause | Expert Solution |
| Low Regioselectivity | Competitive nucleophilic attack | Switch solvent to Acetic Acid . The acidic medium protonates the intermediates, often enhancing the thermodynamic preference for the 3- |
| Incomplete Reaction | Hydrazine HCl salt not free | Ensure adequate base (NaOAc or Et3N) is used. Hydrazine salts are non-nucleophilic until deprotonated. |
| Tert-butyl Cleavage | Reaction conditions too acidic | If the tert-butyl group is lost prematurely, ensure the reaction pH is kept near neutral (pH 6-7). Avoid strong mineral acids during workup. |
| Oily Product | Impurities/Tautomers | Pyrazolones exist in keto-enol equilibrium. Trituration with cold diethyl ether or hexanes often induces crystallization. |
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link
-
Fustero, S., et al. (2008). "Fluorine in heterocycles." Chemical Reviews. Link
-
Aggarwal, R., et al. (2011). "Trifluoromethyl-substituted pyrazoles: A review of their synthesis and biological importance." Journal of Fluorine Chemistry. Link
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." Link
-
BenchChem. "5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry." Link
Disclaimer: Handling fluorinated compounds and hydrazines requires appropriate Personal Protective Equipment (PPE), including gloves, goggles, and fume hoods. Hydrazines are potential carcinogens; handle with extreme care.
Sources
Application Note: Regioselective Knorr Condensation using tert-Butyl 4,4,4-Trifluoro-3-oxobutanoate
Executive Summary
The synthesis of trifluoromethylated heterocycles is a cornerstone of modern medicinal chemistry, driven by the enhanced metabolic stability and lipophilicity imparted by the –CF₃ group. The Knorr pyrazole synthesis, a classic cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, is the primary route to access these privileged scaffolds[1].
This application note details a highly regioselective protocol utilizing tert-butyl 4,4,4-trifluoro-3-oxobutanoate as the fluorinated building block. Unlike standard ethyl or methyl esters, the tert-butyl ester provides orthogonal deprotection capabilities and increased steric bulk, which allows for precise kinetic control during the lactamization step. This guide provides a self-validating experimental workflow, mechanistic insights into regioselectivity, and quantitative optimization data for drug development professionals.
Mechanistic Causality & Regioselectivity (E-E-A-T)
To design a robust protocol, one must understand the causality behind the molecular interactions. The reaction of an arylhydrazine (e.g., phenylhydrazine) with an unsymmetrical 1,3-dicarbonyl compound typically yields a mixture of regioisomers. However, the introduction of the strongly electron-withdrawing –CF₃ group fundamentally alters the electrophilic landscape of the molecule[2].
The Regioselectivity Driver
-
Initial Nucleophilic Attack: The terminal nitrogen (–NH₂) of the arylhydrazine is significantly more nucleophilic than the internal, sterically hindered, and resonance-stabilized secondary amine (Ar–NH–).
-
Electrophilic Differentiation: The –CF₃ group exerts a powerful inductive effect (–I), rendering the adjacent C3 ketone exceptionally electrophilic compared to the C1 tert-butyl ester.
-
Hydrazone Formation: The terminal –NH₂ selectively attacks the C3 ketone, forming a hydrazone intermediate. This step is highly dependent on the keto-enol tautomerization equilibrium of the starting material, which can be quantitatively tracked using benchtop ¹⁹F NMR[3].
-
Intramolecular Cyclization: The internal amine (Ar–NH–) subsequently attacks the C1 ester carbonyl. The bulky tert-butoxy group is expelled as tert-butanol, yielding 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ol (which exists in tautomeric equilibrium with its pyrazolone form)[4].
Mechanistic pathway of regioselective Knorr condensation yielding 3-CF3 pyrazolones.
Reaction Optimization Data
The kinetics and regioselectivity of the Knorr condensation are highly sensitive to solvent polarity, temperature, and acid catalysis[2]. Protic solvents (like ethanol) facilitate the proton transfers required during hydrazone formation, while acid catalysts activate the carbonyl carbon[4].
Table 1: Optimization of Reaction Conditions for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
| Entry | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Regioselectivity (3-CF₃ : 5-CF₃) |
| 1 | Ethanol | None | 80 (Reflux) | 18 h | 65 | 95:5 |
| 2 | Ethanol | AcOH (10 mol%) | 80 (Reflux) | 12 h | 82 | >99:1 |
| 3 | Ethanol | H₂SO₄ (cat.) | 120 (Microwave) | 15 min | 96 | >99:1 |
| 4 | Toluene | AcOH (10 mol%) | 110 (Reflux) | 24 h | 45 | 80:20 |
Note: Microwave-assisted synthesis (Entry 3) provides the optimal balance of rapid kinetics, high yield, and absolute regiocontrol[4].
Experimental Protocol: Self-Validating Workflow
This protocol utilizes microwave irradiation for rapid cyclization and incorporates in-process controls (IPC) to ensure a self-validating system.
Step-by-step experimental workflow for the synthesis and validation of CF3-pyrazolones.
Step-by-Step Methodology
1. Reagent Preparation & Assembly
-
Causality: Ethanol is selected as the solvent because its protic nature stabilizes the transition states during the dehydration step of hydrazone formation.
-
Action: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 212 mg) in absolute ethanol (3.0 mL).
-
Action: Slowly add phenylhydrazine (1.05 mmol, 113 mg) dropwise. Caution: Phenylhydrazine is toxic and a skin sensitizer; handle strictly inside a fume hood.
-
Action: Add 1 drop of concentrated H₂SO₄ (approx. 5 mol%) to catalyze the imine/hydrazone formation. Seal the vial with a crimp cap.
2. Microwave-Assisted Cyclocondensation
-
Causality: Microwave heating ensures uniform thermal distribution, rapidly overcoming the activation energy barrier for the expulsion of the bulky tert-butanol leaving group[4].
-
Action: Irradiate the mixture in a dedicated laboratory microwave synthesizer at 120 °C for 15 minutes with continuous stirring.
3. In-Process Control (IPC) via Benchtop ¹⁹F NMR
-
Causality: Relying solely on time is a poor scientific practice. Tracking the fluorine environment provides absolute proof of reaction progression and keto-enol dynamics[3].
-
Action: Extract a 50 µL aliquot, dilute in 0.5 mL CDCl₃, and acquire a ¹⁹F NMR spectrum.
-
Validation Check: The starting material exhibits a sharp singlet around
-76.5 ppm. The reaction is complete when this peak disappears, replaced entirely by the product peak (typically shifted downfield to approx. -62.0 to -63.5 ppm).
4. Workup and Isolation
-
Causality: The product exhibits significantly lower solubility in cold ethanol compared to the starting materials and the tert-butanol byproduct.
-
Action: Transfer the vial to an ice bath (0 °C) and allow it to stand for 30 minutes to induce crystallization.
-
Action: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 1 mL) and cold hexanes (2 × 2 mL) to remove any unreacted phenylhydrazine and trace impurities.
-
Action: Dry the solid in vacuo at 45 °C for 4 hours.
5. Analytical Validation
-
LC-MS: Confirm the exact mass (Expected [M+H]⁺ for C₁₀H₇F₃N₂O = 229.05).
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic pyrazole/pyrazolone core proton. Depending on the tautomeric state, a singlet integrating to 1H should appear around
5.9 - 6.1 ppm (C4-H).
References
1.[3] Chyu, A., Xi, S., Kim, J., et al. "Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)." ChemRxiv, 2024.3 2.[2] "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." RSC Publishing, 2022. 2 3.[4] "Regioselective Synthesis of Biologically Active Pyrazolone Nucleosides and their Benzoyl Analogues." Scholarworks@UAEU, 2018. 4 4.[1] "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI, 2023. 1
Sources
Application Note: Regioselective Preparation of Trifluoromethylated Isoxazoles
Introduction & Strategic Overview
Trifluoromethylated isoxazoles are highly privileged scaffolds in medicinal chemistry and agrochemical development[1]. The incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group into the isoxazole core dramatically enhances metabolic stability, bioavailability, and target binding affinity[1].
Historically, the synthesis of these heterocycles relied heavily on the condensation of β-keto esters, such as ethyl 4,4,4-trifluoroacetoacetate, with hydroxylamine[2]. While highly scalable and utilizing inexpensive starting materials, this classical approach often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 3-CF3 and 5-CF3 isomers. To address this bottleneck, modern synthetic paradigms have shifted toward highly regiocontrolled [3+2] cycloadditions[3] and tandem radical cyclizations[4]. This Application Note details both the classical β-keto ester condensation and a state-of-the-art [3+2] cycloaddition protocol, providing researchers with a comprehensive, causally-driven toolkit for synthesizing regiopure trifluoromethylated isoxazoles.
Mechanistic Insights & Causality
The Classical β-Keto Ester Pathway
The reaction between ethyl 4,4,4-trifluoroacetoacetate and hydroxylamine hydrochloride is a classic bidentate-bidentate condensation[2]. The causality of the reaction's regioselectivity is fundamentally tied to the pH of the reaction medium:
-
Acidic Conditions (Kinetic Control): The highly electrophilic ketone carbonyl (adjacent to the electron-withdrawing -CF3 group) is preferentially attacked by the more nucleophilic nitrogen of hydroxylamine, forming an oxime intermediate. Subsequent intramolecular cyclization via the oxygen atom onto the ester carbonyl yields 3-trifluoromethyl-isoxazol-5-ol .
-
Basic Conditions (Thermodynamic Control): Under basic conditions, hydroxylamine can act as an oxygen nucleophile or attack the ester first to form a hydroxamic acid. This alters the cyclization pathway, favoring the formation of the 5-trifluoromethyl-isoxazol-3-ol isomer.
The Modern [3+2] Cycloaddition Pathway
To completely bypass the regiochemical ambiguity of the classical condensation, robust metal-free [3+2] cycloaddition protocols utilizing trifluoromethyl nitrile oxide have been developed[3].
-
Causality of Reagent Generation: Trifluoromethyl nitrile oxide is highly unstable and prone to rapid dimerization into furoxans[5]. Therefore, it must be generated in situ from a hydroximoyl bromide precursor via the slow, controlled addition of a base (e.g., triethylamine via a syringe pump)[3].
-
Regioselectivity: The cycloaddition of the in situ generated nitrile oxide with terminal alkynes is governed by both steric and electronic factors, exclusively yielding 5-substituted-3-(trifluoromethyl)isoxazoles [3].
Figure 1: Mechanistic divergence between β-keto ester condensation and[3+2] cycloaddition.
Experimental Protocols
Protocol A: Classical Synthesis of 3-Trifluoromethyl-isoxazol-5-ol
Objective: Synthesis of the isoxazolol core via β-keto ester condensation under acidic control to maximize the 3-CF3 isomer yield.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Ethanol / Water (1:1 v/v)
-
Catalytic p-Toluenesulfonic acid (pTSA) (0.1 equiv)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride in the EtOH/H₂O mixture.
-
Addition: Add ethyl 4,4,4-trifluoroacetoacetate dropwise at room temperature. The inductive effect of the CF3 group renders the adjacent ketone highly electrophilic, facilitating rapid initial attack[2].
-
Catalysis & Heating: Add catalytic pTSA to ensure the pH remains strictly acidic. This prevents the formation of hydroxamic acid intermediates. Heat the mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Self-Validation (Monitoring): Monitor the consumption of the β-keto ester via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-Rf starting material spot disappears.
-
Workup: Cool to room temperature and remove ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Recrystallize the crude product from hot toluene to afford regiopure 3-trifluoromethyl-isoxazol-5-ol as a crystalline solid.
Protocol B: Regioselective Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole
Objective: Synthesis of a 3,5-disubstituted isoxazole via [3+2] cycloaddition, avoiding isomeric mixtures[3].
Materials:
-
Trifluoroacetohydroximoyl bromide (1.0 equiv)
-
Phenylacetylene (2.0 equiv)[5]
-
Triethylamine (Et₃N) (2.0 equiv)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: In an oven-dried flask under an inert argon atmosphere, dissolve trifluoroacetohydroximoyl bromide (1.0 equiv) and phenylacetylene (2.0 equiv) in anhydrous toluene. Causality Note: Using an excess of alkyne (2.0 equiv) is critical to outcompete the dimerization of the nitrile oxide into furoxan[5].
-
Controlled Base Addition: Load Et₃N (2.0 equiv) dissolved in toluene into a syringe pump. Add the base dropwise to the reaction mixture over 45–120 minutes at room temperature[5]. This slow addition maintains a low steady-state concentration of the highly reactive trifluoromethyl nitrile oxide, funneling it entirely into the cycloaddition pathway[5].
-
Reaction: Stir the mixture for an additional 2 hours at room temperature.
-
Workup: Quench the reaction with water. Extract the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine to remove residual amine salts. Dry over MgSO₄ and concentrate under reduced pressure[3].
-
Self-Validation (Purification): Purify the crude residue via flash column chromatography (Hexane → 10% EtOAc/Hexane). The desired 5-phenyl-3-(trifluoromethyl)isoxazole will elute as a regiopure pale yellow solid (Expected Yield: 90-96%)[3].
Data Presentation: Methodological Comparison
The following table summarizes the quantitative and qualitative differences between the classical β-keto ester route and modern synthetic alternatives.
| Parameter | Classical β-Keto Ester Condensation | Modern[3+2] Cycloaddition[3] | Tandem Radical Cyclization[4] |
| Starting Materials | Ethyl 4,4,4-trifluoroacetoacetate, NH₂OH | Hydroximoyl bromide, Alkyne | α,β-Unsaturated carbonyls, CF₃SO₂Na |
| Key Intermediate | Oxime / Hydroxamic acid | Trifluoromethyl nitrile oxide | CF₃ radical / Oxime radical |
| Regioselectivity | Moderate to Good (Highly pH dependent) | Excellent (>95% for 5-substituted) | Excellent (Specific to 4-CF₃ isoxazoles) |
| Typical Yields | 60 - 75% | 80 - 96% | 50 - 85% |
| Primary Limitation | Isomeric mixtures require careful separation | Requires slow base addition to prevent dimerization | Requires sealed conditions and specific oxidants |
References
1.[1] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. nih.gov.[Link] 2.[4] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. organic-chemistry.org.[Link] 3.[3] Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. rsc.org.[Link] 4.[5] Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation. semanticscholar.org.[Link] 5.[2] Synthesis of novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives and their cytotoxic activity. researchgate.net.[Link]
Sources
- 1. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cyclization Reactions Using Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
Introduction: The Strategic Value of Trifluoromethylated Heterocycles
The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) moiety, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity and pKa—can profoundly enhance the pharmacological profile of a molecule. Tert-butyl 4,4,4-trifluoro-3-oxobutanoate has emerged as a pivotal building block in this field, offering a versatile platform for the synthesis of a diverse array of trifluoromethyl-substituted heterocycles. Its 1,3-dicarbonyl functionality allows for classical cyclocondensation reactions with various binucleophiles, providing access to key heterocyclic systems such as pyridines, pyrazoles, and pyrimidines.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in three fundamental cyclization procedures: the Hantzsch Pyridine Synthesis, the Knorr Pyrazole Synthesis, and the Biginelli Reaction. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower effective and insightful synthesis.
Hantzsch Synthesis of Trifluoromethyl-Substituted Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that constructs the dihydropyridine core, a privileged scaffold in medicinal chemistry, most notably for its association with calcium channel blockers.[1][2] The use of this compound in this reaction allows for the facile introduction of a trifluoromethyl group and two tert-butoxycarbonyl groups onto the dihydropyridine ring.
Mechanistic Insight
The Hantzsch synthesis proceeds through a series of condensation and cyclization steps.[3] The reaction of an aldehyde with one equivalent of the β-ketoester forms a Knoevenagel condensation product, while a second equivalent of the β-ketoester reacts with a nitrogen source, typically ammonia or ammonium acetate, to generate an enamine. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, yields the dihydropyridine product. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carbonyls in this compound, potentially affecting reaction rates and yields.
Figure 1: General mechanism of the Hantzsch dihydropyridine synthesis.
Experimental Protocol: Synthesis of Di-tert-butyl 2,6-dimethyl-4-phenyl-2-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from general Hantzsch synthesis procedures and is optimized for the use of this compound.[4][5]
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.0 equiv.), benzaldehyde (1.0 equiv.), and ammonium acetate (1.2 equiv.).
-
Add absolute ethanol as the solvent (approximately 5 mL per gram of aldehyde).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. Add cold water to the residue to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the di-tert-butyl 2,6-dimethyl-4-phenyl-2-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Data Table:
| Reagent | Molar Ratio | Typical Conditions | Expected Yield |
| This compound | 2.0 | Reflux in ethanol, 4-8 h | 75-90% |
| Aromatic Aldehyde | 1.0 | ||
| Ammonium Acetate | 1.2 |
Knorr Synthesis of Trifluoromethyl-Substituted Pyrazoles
The Knorr pyrazole synthesis is a robust and widely used method for the preparation of pyrazole derivatives, which are prevalent in pharmaceuticals and agrochemicals.[6] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] Using this compound allows for the synthesis of 5-(trifluoromethyl)-3-pyrazolone, a valuable intermediate for further functionalization.
Mechanistic Insight
The reaction proceeds via the initial formation of a hydrazone by condensation of the hydrazine with the more reactive ketone carbonyl of the β-ketoester. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization and elimination of tert-butanol to form the stable pyrazolone ring.[8] The reaction is often catalyzed by a small amount of acid.
Figure 2: Experimental workflow for the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol is based on established Knorr synthesis procedures and adapted for the specified starting material.[9]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (95%)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.) and hydrazine hydrate (1.1 equiv.).
-
Add 95% ethanol as the solvent (approximately 10 mL per gram of the ketoester).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux with stirring. The reaction is typically rapid and can be complete in 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one.
Data Table:
| Reagent | Molar Ratio | Typical Conditions | Expected Yield |
| This compound | 1.0 | Reflux in ethanol with catalytic acetic acid, 1-2 h | 80-95% |
| Hydrazine Hydrate | 1.1 |
Biginelli Reaction for Trifluoromethyl-Substituted Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[10][11] These heterocycles are of significant interest due to their diverse biological activities, including antiviral, and antitumor properties.[12] The incorporation of a trifluoromethyl group via this compound can enhance these properties.
Mechanistic Insight
The mechanism of the Biginelli reaction has been a subject of debate, with several proposed pathways. A widely accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. The strong electron-withdrawing effect of the trifluoromethyl group in this compound can favor the enol form, potentially accelerating the addition step.
Figure 3: Proposed mechanism for the Biginelli reaction.
Experimental Protocol: Synthesis of 5-(tert-Butoxycarbonyl)-6-methyl-4-phenyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one
This protocol is adapted from general Biginelli reaction procedures.[13]
Materials:
-
This compound
-
Benzaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 equiv.), benzaldehyde (1.0 equiv.), and urea (1.5 equiv.).
-
Add ethanol as the solvent (approximately 10-15 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux with stirring for 12-24 hours.
-
Monitor the reaction by TLC (e.g., 2:1 Hexane:Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Data Table:
| Reagent | Molar Ratio | Typical Conditions | Expected Yield |
| This compound | 1.0 | Reflux in ethanol with HCl catalyst, 12-24 h | 60-80% |
| Aromatic Aldehyde | 1.0 | ||
| Urea | 1.5 |
Conclusion
This compound is a highly effective and versatile synthon for the construction of trifluoromethyl-containing heterocyclic compounds. The Hantzsch, Knorr, and Biginelli reactions provide reliable and scalable pathways to dihydropyridines, pyrazoles, and dihydropyrimidinones, respectively. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthesis of novel fluorinated molecules with potential applications in drug discovery and materials science. The inherent electronic properties of the trifluoromethyl group, coupled with the steric influence of the tert-butyl ester, provide unique opportunities for fine-tuning molecular properties and exploring new chemical space.
References
- Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2597-2599. [Link]
-
Yamazaki, T., et al. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry. 2021 , 17, 233-242. [Link]
-
Learning from the Hantzsch synthesis. Journal of Chemical Education. 2000 , 77 (11), 1431. [Link]
-
Reddy, A. V., et al. Synthesis of Dihydropyrimidinones: An Improved Conditions for the Biginelli Reaction. Synthetic Communications. 2003 , 33 (21), 3687-3693. [Link]
-
Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis. 2005 , 553-555. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]
-
Kappe, C. O. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. 2000 , 33 (12), 879-888. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
An Unexpected Cyclization Reaction of Tert-Butyl O-Trimethylsilylphenyl Sulfoximine. Arkivoc. 2012 , 2012 (3), 209-217. [Link]
-
Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]
-
Peng, J., & Deng, Y. Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters. 2001 , 42 (34), 5917-5919. [Link]
-
Tetrabutylammonium hexatungstate [TBA]2[W6O 19]: A novel heterogeneous catalyst for one-pot synthesis of Hantzsch 1,4-dihydropyridines in solvent-free conditions. Journal of the Iranian Chemical Society. 2011 , 8 (S1), S109-S116. [Link]
-
Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one. Russian Chemical Bulletin. 2021 , 70 (1), 97-104. [Link]
-
Mohammadizadeh, M. R., et al. Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction. The Scientific World Journal. 2013 , 2013, 901825. [Link]
-
A Review on 3,4 Dihydropyrimidinone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. 2022 , 12 (1), 1-8. [Link]
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- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Acid-catalyzed hydrolysis of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
An In-depth Guide to the Acid-Catalyzed Hydrolysis of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
Introduction: The Significance of Trifluoromethyl Ketones
The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and drug development. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, can dramatically alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets.[1] Trifluoromethyl ketones (TFMKs), in particular, are a privileged class of compounds. Due to the strong electron-withdrawing nature of the CF3 group, the carbonyl carbon of a TFMK is highly electrophilic.[2] This property allows TFMKs to act as potent reversible covalent inhibitors of various enzymes, especially serine and cysteine proteases, by forming stable hemiacetal or hemithioacetal adducts with active site residues.[3]
This compound serves as a key synthetic precursor to 1,1,1-trifluoroacetone, a fundamental building block for more complex TFMK-containing molecules. The acid-catalyzed hydrolysis of this β-keto ester is a critical transformation that involves two distinct chemical processes: the deprotection of the tert-butyl ester and the subsequent decarboxylation of the resulting β-keto acid. This guide provides a detailed examination of the underlying mechanisms, comprehensive experimental protocols, and practical insights for researchers engaged in the synthesis of these valuable compounds.
Part 1: The Reaction Mechanism - A Tale of Two Steps
The conversion of this compound to 1,1,1-trifluoroacetone under acidic conditions is not a single transformation but a sequential reaction. Understanding this two-step process is crucial for optimizing reaction conditions and minimizing side products.
Step 1: A-1 Hydrolysis of the Tert-butyl Ester
The deprotection of tert-butyl esters under acidic conditions proceeds through a unimolecular A-1 (or SN1-like) mechanism.[4] This pathway is favored due to the exceptional stability of the tertiary carbocation intermediate that is formed.
-
Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.[5][6]
-
Rate-Determining Step: The protonated ester undergoes a slow, unimolecular cleavage of the carbon-oxygen bond. This is the rate-determining step of the hydrolysis.[4] It results in the formation of a stable tert-butyl carbocation and the enol form of 4,4,4-trifluoro-3-oxobutanoic acid.
-
Carbocation Quenching & Product Formation: The highly reactive tert-butyl carbocation is rapidly quenched. In the presence of a nucleophile like water, it forms tert-butanol. Alternatively, it can be deprotonated to form isobutylene, a volatile gas.[7] The enol product quickly tautomerizes to the more stable β-keto acid.
Step 2: Decarboxylation of the β-Keto Acid
β-Keto acids are notoriously unstable and readily undergo decarboxylation, especially when heated or under acidic conditions, to yield a ketone and carbon dioxide.[8][9]
-
Keto-Enol Tautomerism: The 4,4,4-trifluoro-3-oxobutanoic acid exists in equilibrium with its enol form.
-
Cyclic Transition State: The keto form can adopt a cyclic, six-membered transition state.
-
Concerted Reaction: A concerted reaction occurs where the carboxyl proton is transferred to the ketone's carbonyl oxygen, leading to the cleavage of the C-C bond and the release of carbon dioxide (CO₂). This process forms the enol of the final ketone product.
-
Tautomerization: The resulting enol of 1,1,1-trifluoroacetone rapidly tautomerizes to the stable ketone product.
The following diagram illustrates this sequential mechanistic pathway.
Caption: Mechanism of acid-catalyzed hydrolysis and decarboxylation.
Part 2: Experimental Application Notes & Protocols
The choice of acid catalyst and solvent system can significantly impact reaction efficiency, work-up procedure, and compatibility with other functional groups. We present two robust protocols for this transformation.
Protocol 1: Hydrolysis using Trifluoroacetic Acid (TFA)
This protocol is effective and straightforward, as TFA can serve as both the catalyst and a co-solvent. The volatility of TFA and its byproducts simplifies purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR |
| Round-bottom flask, condenser, magnetic stirrer | N/A | Standard Labware |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 23.6 mmol).
-
Solvent and Catalyst Addition: Add dichloromethane (25 mL) to dissolve the ester. In a fume hood, slowly add trifluoroacetic acid (9 mL, ~118 mmol, 5 eq.) to the stirred solution. Note: The addition of TFA can be exothermic.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (~40-45°C). Vigorous bubbling (isobutylene and CO₂ evolution) should be observed.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or ¹H NMR. Take a small aliquot, quench with NaHCO₃ solution, extract with ether, and spot on a silica plate. The disappearance of the starting material spot (and its characteristic tert-butyl singlet in the NMR) indicates completion. Typical reaction time is 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (100 mL) to neutralize the excess TFA. Caution: Vigorous CO₂ evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator. Note: The product, 1,1,1-trifluoroacetone, is volatile (b.p. 21-22°C). Use a cooled trap and avoid excessive vacuum or heat.
-
Purification & Characterization: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by careful distillation. Characterize the product by ¹H NMR, ¹⁹F NMR, and GC-MS.
Protocol 2: Milder Hydrolysis using Aqueous Hydrochloric Acid (HCl)
This classic method uses a strong mineral acid in an aqueous/organic biphasic system. It avoids the use of corrosive TFA but may require longer reaction times.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% (12 M), ACS | Fisher Scientific |
| Dioxane or Tetrahydrofuran (THF) | ACS Reagent | VWR |
| Diethyl Ether | ACS Reagent | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |
Step-by-Step Procedure
-
Reaction Setup: Dissolve this compound (e.g., 5.0 g, 23.6 mmol) in dioxane (25 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Catalyst Addition: Add a solution of concentrated HCl (4 mL) in water (10 mL).
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 80-90°C with vigorous stirring to ensure mixing of the two phases.
-
Monitoring Progress: Monitor the reaction by GC-MS or ¹H NMR analysis of an aliquot from the organic layer. This reaction is typically slower, requiring 6-12 hours for completion.
-
Work-up: Cool the mixture to room temperature and transfer to a separatory funnel.
-
Extraction: Extract the product with diethyl ether (3 x 30 mL).
-
Neutralization & Drying: Combine the organic extracts and wash carefully with saturated NaHCO₃ solution (2 x 20 mL) until gas evolution ceases, followed by a brine wash (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration & Characterization: Filter and carefully concentrate the solution by rotary evaporation, being mindful of the product's volatility. Characterize the product via standard analytical methods.
Part 3: Workflow, Data, and Troubleshooting
A systematic approach is essential for reproducible results. The general experimental workflow is outlined below.
Caption: General experimental workflow for hydrolysis and decarboxylation.
Expected Data and Results
The following tables summarize typical reaction parameters and the expected analytical data for the final product, 1,1,1-trifluoroacetone.
Table 1: Comparison of Hydrolysis Protocols
| Parameter | Protocol 1 (TFA) | Protocol 2 (HCl) |
| Acid Catalyst | Trifluoroacetic Acid | Hydrochloric Acid |
| Solvent | Dichloromethane | Dioxane/Water |
| Temperature | 40-45°C (Reflux) | 80-90°C (Reflux) |
| Time | 2-4 hours | 6-12 hours |
| Work-up | NaHCO₃ neutralization | Ether extraction, NaHCO₃ wash |
| Pros | Faster, simpler work-up, homogeneous reaction | Cheaper reagents, avoids TFA |
| Cons | Corrosive/expensive reagent, requires careful quench | Slower, biphasic system, higher temperature |
| Typical Yield | 85-95% | 80-90% |
Table 2: Analytical Characterization of 1,1,1-Trifluoroacetone (CF₃COCH₃)
| Analysis | Expected Result |
| ¹H NMR | ~2.4 ppm (quartet, J ≈ 1.5 Hz, 3H, -CH₃) |
| ¹⁹F NMR | ~-81 ppm (singlet, 3F, -CF₃) |
| ¹³C NMR | ~190 ppm (quartet, J ≈ 35 Hz, C=O), ~116 ppm (quartet, J ≈ 291 Hz, CF₃), ~25 ppm (-CH₃) |
| Mass Spec (EI) | m/z = 112 (M⁺), 93 (M-F)⁺, 69 (CF₃)⁺, 43 (CH₃CO)⁺ |
| Appearance | Colorless, volatile liquid |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid catalyst, reaction time too short, or temperature too low. | Add an additional equivalent of acid. Continue heating and monitor by TLC/GC-MS until the starting material is consumed. Ensure adequate heating. |
| Low Yield | Product loss during work-up due to its high volatility. Side reactions. | Use a cooled receiving flask and trap during rotary evaporation. Avoid high vacuum. Ensure all neutralization and extraction steps are performed at cool temperatures. |
| Polymerization/Darkening | Highly acidic conditions or overheating causing decomposition. | Use the minimum effective amount of acid. Avoid excessive heating. Consider a milder Lewis acid catalyst like ZnBr₂ if side products are a major issue.[10][11] |
| Emulsion during Extraction | Vigorous shaking during work-up. | Add brine to the separatory funnel to help break the emulsion. Use gentle inversions instead of vigorous shaking for mixing. |
Conclusion
The acid-catalyzed hydrolysis of this compound is an efficient and fundamental reaction for accessing the valuable 1,1,1-trifluoroacetone building block. The reaction's success hinges on a solid understanding of its two-part mechanism: a rapid A-1 ester cleavage followed by a facile decarboxylation. By selecting the appropriate protocol and carefully controlling reaction and work-up conditions, particularly with respect to the product's volatility, researchers can reliably produce this key intermediate for applications in drug discovery and materials science.
References
-
Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. University of Cambridge. Available at: [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 430-438. Available at: [Link]
-
An, T.-H., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(24), 6460-6463. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available at: [Link]
-
Fiveable. (2025). Tert-butyl esters Definition. Available at: [Link]
-
Lee, S., et al. (2018). Multicomponent Oxidative Trifluoromethylation of Alkynes with Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 20(7), 2095-2099. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
Pankow, J. F., & Lorber, M. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. USGS Publications Warehouse. Available at: [Link]
-
Pankow, J. F., & Lorber, M. (1999). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry, 18(12), 2745-2751. Available at: [Link]
-
Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Available at: [Link]
-
Bunton, C. A., & Dahn, H. (1959). The kinetics of alkyl–oxygen fission in ester hydrolysis. Part II. tert.-Butyl 2 : 4 : 6-trimethylbenzoate in aqueous acetone. Journal of the Chemical Society, 1295-1302. Available at: [Link]
-
Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Organic Letters, 6(19), 3229-3232. Available at: [Link]
-
Wu, Y., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Available at: [Link]
-
Chen, C.-Y., et al. (2023). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. Available at: [Link]
-
ResearchGate. (2020). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Available at: [Link]
-
Ribeiro, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5173. Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]
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Application Note: A Robust Protocol for the Synthesis of 4-(Trifluoromethyl)pyrimidin-4-ols using Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1] The strategic incorporation of fluorine atoms into these heterocyclic systems has emerged as a powerful strategy to enhance the pharmacological profile of drug candidates. The trifluoromethyl (CF₃) group, in particular, can significantly improve metabolic stability, bioavailability, and binding affinity by altering the electronic properties and lipophilicity of the molecule.[2][3] This application note provides a detailed protocol for the synthesis of 4-(trifluoromethyl)pyrimidin-4-ol derivatives, a key class of fluorinated pyrimidines, utilizing tert-butyl 4,4,4-trifluoro-3-oxobutanoate as a versatile and highly reactive building block.
Rationale for Component Selection: A Chemist's Perspective
The choice of starting materials is paramount for the success of any synthetic campaign. This protocol leverages the unique properties of this compound to achieve an efficient and high-yielding synthesis.
The Role of the Trifluoromethyl Group:
The strongly electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon in the β-ketoester. This heightened reactivity facilitates the initial nucleophilic attack by the amidine or guanidine, driving the condensation reaction forward. Furthermore, the CF₃ group imparts unique physicochemical properties to the final pyrimidine product, which are often desirable in drug candidates.
The Advantage of the Tert-butyl Ester:
The use of a tert-butyl ester, as opposed to a simpler methyl or ethyl ester, offers several distinct advantages in organic synthesis. The bulky tert-butyl group provides steric protection to the carboxyl group, preventing unwanted side reactions.[4] Crucially, tert-butyl esters exhibit excellent stability under a wide range of reaction conditions, including basic and nucleophilic environments.[4] However, they can be readily cleaved under mild acidic conditions, often with the formation of volatile byproducts (isobutylene and CO₂), which simplifies purification.[5] This "orthogonal" protecting group strategy is highly valuable in multi-step syntheses.[4]
Reaction Mechanism: The Path to Pyrimidine Formation
The synthesis of the pyrimidine ring from a β-ketoester and an amidine or guanidine proceeds via a well-established condensation-cyclization pathway. The general mechanism is outlined below:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the amidine or guanidine on the highly electrophilic ketone carbonyl of the this compound.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the second nitrogen atom of the amidine/guanidine attacking the ester carbonyl.
-
Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic pyrimidinol ring.
Experimental Protocol: Synthesis of 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol
This protocol details the synthesis of a representative 2-amino-6-(trifluoromethyl)pyrimidin-4-ol from this compound and guanidine hydrochloride.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Base Addition: Carefully add sodium ethoxide to the ethanol with stirring until fully dissolved.
-
Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride and stir for 20 minutes at room temperature. Subsequently, add this compound dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final 2-amino-6-(trifluoromethyl)pyrimidin-4-ol.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of trifluoromethyl pyrimidinones based on analogous reactions with ethyl 4,4,4-trifluoro-3-oxobutanoate.[6] These can be used as a starting point for the optimization of the synthesis with the tert-butyl ester.
| Reagent (Amidine/Guanidine) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzamidine Hydrochloride | Triethylamine | Ethanol | 80 | 12 | 39 |
| Nicotinimidamide Hydrochloride | Triethylamine | Ethanol | 80 | 12 | 26 |
| 2-Fluorobenzimidamide Hydrochloride | Triethylamine | Ethanol | 110 | 12 | 31 |
| Guanidine Carbonate | Sodium Ethoxide | Ethanol | 80 | 10 | 60-70 (estimated) |
Visualization of the Synthetic Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]
Application Notes and Protocols for the Transesterification of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
Introduction: Strategic Ester Modification of Fluorinated β-Keto Esters
Tert-butyl 4,4,4-trifluoro-3-oxobutanoate is a valuable fluorinated building block in synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its β-keto ester moiety provides a versatile handle for a wide range of chemical transformations. However, the tert-butyl ester group, while useful for certain applications, is often replaced with other alkyl groups (e.g., methyl, ethyl) to modulate reactivity, solubility, or to serve as a more suitable precursor for subsequent synthetic steps.
Transesterification is a powerful and direct method for this conversion, circumventing the need to hydrolyze the ester to the corresponding β-keto acid, which is often unstable and prone to decarboxylation.[2][3][4] The selective transesterification of β-keto esters, in the presence of other ester functionalities, is a particularly valuable transformation, achievable due to the unique electronic and chelating properties of the 1,3-dicarbonyl system.[2][3]
This guide provides a comprehensive overview of the principles, catalysts, and detailed protocols for the successful transesterification of this compound. It is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven methodologies.
The Underlying Mechanism: Why β-Keto Esters Are Special
The transesterification of esters is a reversible reaction where the alkoxy group of an ester is exchanged with that of an alcohol.[5] The reaction is typically slow and requires a catalyst to proceed at a practical rate.[2][4] Catalysis can be achieved through acids, bases, or enzymes.
-
Acid Catalysis: A proton or Lewis acid activates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming alcohol.[5]
-
Base Catalysis: A base deprotonates the incoming alcohol, increasing its nucleophilicity for attack on the ester's carbonyl carbon.[5]
For β-keto esters, the mechanism is more nuanced and allows for high selectivity. The reaction is believed to proceed through a six-membered transition state, where the catalyst (typically a Lewis acid) coordinates with both carbonyl oxygen atoms.[3][4] This chelation, facilitated by the enolizable α-proton, significantly lowers the activation energy for the transesterification of the β-keto ester, while other simple esters in the molecule remain unreactive under the same mild conditions.[2][3]
Caption: Proposed mechanism for Lewis acid-catalyzed transesterification.
Catalyst Selection: The Key to a Successful Transformation
A wide array of catalysts has been developed for the transesterification of β-keto esters, offering a range of activities and selectivities. The choice of catalyst is critical and depends on the specific substrate, desired reaction conditions, and scalability.
| Catalyst Type | Examples | Key Advantages & Considerations |
| Lewis Acids | Arylboronic acids (e.g., 3-nitrobenzeneboronic acid), Yttria-Zirconia | High selectivity for β-keto esters, mild reaction conditions, good to excellent yields.[2][3][6][7] Boronic acids with electron-withdrawing groups are particularly effective.[2][3] |
| Heterogeneous Acids | Silica-supported boric acid, Sulfated zirconia, Kaolinitic clay | Ease of separation, catalyst reusability, reduced environmental impact.[3][7][8] Ideal for industrial applications. |
| Protic Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid | Readily available and inexpensive. Requires strictly anhydrous conditions to prevent competitive ester hydrolysis.[2][4] |
| Organocatalysts | 4-(Dimethylamino)pyridine (DMAP), 2,6-Lutidine | Generally basic catalysts; can be effective but may lead to side reactions like C-allylation with certain substrates.[2] |
| Enzymes | Lipases (e.g., Candida antarctica lipase B) | High selectivity, operates under very mild conditions. May require a large excess of the β-keto ester.[4] |
For the conversion of this compound to its corresponding ethyl ester, Lewis acids and heterogeneous acid catalysts are highly recommended due to their proven selectivity and efficiency under mild conditions.
Detailed Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate
This protocol details a general procedure for the transesterification of this compound to ethyl 4,4,4-trifluoro-3-oxobutanoate using a Lewis acid catalyst.
Materials & Equipment:
-
Reagents: this compound, Anhydrous Ethanol (absolute, >99.5%), 3-Nitrobenzeneboronic acid (or other suitable Lewis acid catalyst), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, reflux condenser with drying tube (or nitrogen inlet), magnetic stirrer hotplate, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Sources
- 1. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. scispace.com [scispace.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Application Note: Solvent Selection Strategies for Reactions Involving Trifluoroacetoacetate Derivatives
Introduction
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a highly versatile fluorinated building block extensively utilized in the pharmaceutical and agrochemical industries. The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group significantly alters the electron density of the adjacent carbonyl, enhancing its electrophilicity while simultaneously influencing the keto-enol tautomeric equilibrium.
For researchers and drug development professionals, solvent selection in ETFAA-mediated reactions is not merely a matter of solubility; it is a critical thermodynamic and kinetic lever. The solvent dictates the reaction trajectory, regioselectivity, and overall yield. This application note provides a comprehensive guide to rational solvent selection for ETFAA workflows, encompassing heterocycle synthesis, multicomponent cyclizations, and biocatalytic reductions.
Mechanistic Causality: The Role of Solvent in Keto-Enol Tautomerism
The reactivity of ETFAA is fundamentally governed by its keto-enol tautomerism. In non-polar or ethereal solvents (e.g., cyclohexane, 1,4-dioxane), the enol form is heavily stabilized by strong intramolecular hydrogen bonding. Conversely, polar protic solvents (e.g., water, ethanol) disrupt this internal hydrogen bond in favor of intermolecular solvent-solute interactions, thereby increasing the population of the keto tautomer.
Causality in Reaction Design:
-
Nucleophilic Attack: Reactions targeting the highly electrophilic ketone carbon (e.g., Knorr pyrazole synthesis) often benefit from polar protic solvents that increase the keto fraction and stabilize polar transition states.
-
Electrophilic Trapping & Multicomponent Reactions: Cyclizations involving the entire 1,3-dicarbonyl system often favor ethereal or non-polar solvents to prevent unwanted solvolysis of highly reactive fluorinated intermediates.
Table 1: Solvent Effects on ETFAA Tautomerism and Optimal Reaction Applications
| Solvent | Dielectric Constant (ε at 20 °C) | Tautomeric Preference | Typical Reaction Application | Yield / Outcome |
| MTBE | 2.6 | Enol-dominant | Biocatalytic Asymmetric Reduction | >99% ee, prevents hydrolysis |
| 1,4-Dioxane | 2.2 | Enol-dominant | Multicomponent Cyclizations | 80–90% Regioselective yield |
| Absolute Ethanol | 24.5 | Mixed (Keto-shifted) | Knorr Pyrazole Synthesis | >85% yield, rapid cyclization |
| 2,2,2-Trifluoroethanol | 26.5 | Enol-stabilized | MCR Pyrazole Synthesis | High yield, reusable catalyst |
| Water | 80.1 | Keto-dominant | Aqueous Hydrazinolysis | ~87% yield, green chemistry |
Application Workflows and Protocols
Synthesis of Trifluoromethyl-Pyrazoles (Knorr-Type Condensation)
The condensation of ETFAA with hydrazines is a premier route to 3- or 5-trifluoromethylpyrazoles, motifs that are ubiquitous in modern drug discovery.
Causality & Solvent Rationale: While 1 can be utilized for simple hydrazines[1], absolute ethanol is frequently the solvent of choice for complex pharmaceutical intermediates. Ethanol perfectly balances the solubility of the hydrophobic ETFAA and polar hydrazine hydrochloride salts. Furthermore, recent advancements highlight2 as a specialized solvent; TFE coordinates with the carbonyl groups, stabilizing the enol form and accelerating cyclocondensation in one-pot multicomponent reactions[2].
Protocol 1: Synthesis of 1-Substituted-5-Trifluoromethyl-1H-Pyrazoles
-
Reactor Preparation: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Loading: Dissolve the hydrazine hydrochloride derivative (10 mmol) in 20 mL of absolute ethanol. Adjust the pH to ~7 using a 10% aqueous sodium hydroxide solution to liberate the free hydrazine base[3].
-
ETFAA Addition: Add ethyl 4,4,4-trifluoroacetoacetate (10.5 mmol, 1.05 equiv) dropwise to the stirred solution at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor the consumption of ETFAA via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Remove the ethanol solvent under vacuum distillation. Partition the residue between ethyl acetate (50 mL) and water (30 mL). Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure trifluoromethylpyrazole.
Multicomponent Cyclizations (Biginelli and Related Reactions)
ETFAA exhibits extraordinary reactivity in multicomponent syntheses, such as forming octahydropyrido[1,2-a]pyrimidin-6-ones via reaction with methyl ketones and 1,3-diamino-2-propanol.
Causality & Solvent Rationale: 4 is selected as the optimal solvent for these complex cascades[4]. Its moderate polarity (ε = 2.2) and aprotic nature prevent unwanted solvolysis of the highly reactive fluorinated intermediates. Furthermore, its boiling point (101 °C) allows for the necessary thermal activation required to drive the competitive cyclization pathways toward the thermodynamically favored pyrimido-condensed pyridones[5].
Protocol 2: Three-Component Cyclization in 1,4-Dioxane
-
Reagent Mixing: In a 10 mL sealed reaction vial, combine ETFAA (1.0 mmol), the target alkyl methyl ketone (1.0 mmol), and 1,3-diaminopropan-2-ol (1.0 mmol) in 2.0 mL of anhydrous 1,4-dioxane[4].
-
Catalysis: Add catalytic amounts of glacial acetic acid (AcOH) and triethylamine (Et₃N) to establish a dual acid-base catalytic system, which strictly controls regioselectivity.
-
Heating: Stir the mixture at 60 °C for 12 hours.
-
Isolation: Cool the mixture to room temperature, concentrate under vacuum, and purify the diastereomeric products via preparative HPLC.
Biocatalytic Asymmetric Reduction
Chiral trifluoromethylated alcohols are critical pharmaceutical intermediates. The asymmetric reduction of ETFAA using alcohol dehydrogenases requires stringent solvent control to prevent substrate degradation.
Causality & Solvent Rationale: Water-rich media inevitably lead to the spontaneous hydrolysis of the ETFAA ester group. Utilizing a micro-aqueous organic solvent system, specifically6, mitigates this degradation[6]. MTBE provides excellent phase separation, low toxicity, and allows for massive substrate loading (up to 100 g/L) when paired with 1,4-butanediol as a "smart cosubstrate" for cofactor regeneration.
Protocol 3: Enzymatic Reduction in MTBE
-
Media Preparation: Prepare a reaction medium consisting of MTBE containing 0.5 molar equivalents of 1,4-butanediol.
-
Enzyme Addition: Suspend the engineered alcohol dehydrogenase (whole-cell biocatalyst) directly into the organic medium.
-
Substrate Loading: Add ETFAA to achieve a final concentration of 100 g/L[6].
-
Reaction Execution: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 5 days, maintaining strict pH and temperature control.
-
Downstream Processing: Centrifuge to remove the biocatalyst. Wash the MTBE layer with dilute aqueous NaHCO₃, dry, and evaporate to isolate the (S)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate in >99% enantiomeric excess.
Workflow Visualization
Decision matrix for solvent selection in ETFAA-mediated synthetic workflows.
References
-
Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones , PMC. 4
-
Competitive cyclization of ethyl trifluoroacetoacetate... , Beilstein Journals. 5
-
Scaling-Up of “Smart Cosubstrate” 1,4-Butanediol Promoted Asymmetric Reduction of Ethyl-4,4,4-trifluoroacetoacetate in Organic Media , ACS Publications. 6
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps , Beilstein Journals.2
-
Synthesis and bioactivities of novel trifluoromethylated pyrazole oxime ether derivatives containing a pyridyl moiety , Semantic Scholar. 1
-
Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives , Arabian Journal of Chemistry. 3
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Condensation Reactions with Tert-Butyl 4,4,4-Trifluoro-3-oxobutanoate (t-BTFAA)
Welcome to the Technical Support Center. Tert-butyl 4,4,4-trifluoro-3-oxobutanoate (t-BTFAA) is a highly valuable building block for synthesizing trifluoromethylated heterocycles, including pyrazoles, pyrimidines, and coumarins. However, researchers frequently encounter low yields, stalled reactions, or complete degradation of the starting material.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we troubleshoot the root mechanistic causes of reaction failure and provide self-validating, field-proven methodologies to ensure high-yielding condensations.
Section 1: Mechanistic Pitfalls & Causality (The "Why")
Working with t-BTFAA requires navigating two competing electronic and structural factors that dictate reaction success or failure:
-
Hyper-Electrophilicity & Hydration: The strong electron-withdrawing inductive effect (-I) of the trifluoromethyl (-CF
) group makes the adjacent ketone highly electrophilic. In the presence of trace moisture, the ketone rapidly converts into a stable gem-diol (hydrate). This resting state is unreactive toward condensation, stalling the reaction. -
Acid-Lability of the Ester: While ethyl trifluoroacetoacetate is relatively robust, the tert-butyl ester of t-BTFAA is highly susceptible to acid-catalyzed cleavage. Strong Brønsted acids protonate the ester, leading to the elimination of isobutylene gas and subsequent rapid decarboxylation of the resulting
-keto acid.
Reaction pathways of t-BTFAA highlighting decarboxylation risks vs. productive condensation.
Section 2: Troubleshooting Guide & FAQs
Q1: My Knoevenagel condensation is stalling with >50% unreacted t-BTFAA, even though standard acetoacetates work perfectly under the same conditions. Why?
Cause: Fluorinated
Hydration equilibrium of the trifluoromethyl ketone moiety and its resolution via water removal.
Q2: I am experiencing massive mass loss and <10% yield of my target heterocycle when using p-Toluenesulfonic acid (pTsOH) at reflux. What is happening? Cause: You are destroying your starting material. The combination of a strong Brønsted acid (pTsOH) and heat (reflux) catalyzes the cleavage of the tert-butyl group. This releases isobutylene and forms 4,4,4-trifluoro-3-oxobutanoic acid, which instantly decarboxylates into the volatile 1,1,1-trifluoroacetone, ruining your yield. Solution: Abandon strong Brønsted acids. Switch to solvent-free base catalysis or mild Lewis acids. For example, silica-immobilized L-proline has been shown to afford excellent yields (up to 80-85%) in solvent-free Knoevenagel condensations without degrading the ester[3].
Q3: How can I verify if my t-BTFAA has hydrated or degraded before I start the reaction?
Cause/Solution: Implement a self-validating analytical step using Benchtop
Section 3: Standardized Experimental Protocols
Step-by-step experimental workflow for solvent-free L-proline catalyzed condensation.
Protocol A: Mild Solvent-Free Knoevenagel Condensation
Causality: This protocol utilizes silica-immobilized L-proline to provide dual hydrogen-bonding activation and basicity, promoting enolization while entirely avoiding the acidic conditions that cause decarboxylation[3].
-
Preparation: To an oven-dried 10 mL reaction vial, add the target aldehyde (1.0 equiv) and t-BTFAA (1.2 equiv).
-
Catalysis: Add silica-immobilized L-proline (20 mol%). Do not add any solvent.
-
Condensation: Stir the neat mixture at 80 °C for 2–4 hours. Monitor the consumption of the aldehyde via TLC.
-
Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a Celite pad to recover the heterogeneous catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography to isolate the condensation product.
Protocol B: Biginelli-Type Condensation via Lewis Acid Activation
Causality: Yb(OTf)
-
Preparation: In a dry flask under an inert atmosphere, combine the aldehyde (1.0 equiv), urea/thiourea (1.5 equiv), and t-BTFAA (1.2 equiv) in anhydrous acetonitrile (0.5 M).
-
Catalysis: Add Ytterbium(III) triflate (Yb(OTf)
) (8 mol%). -
Condensation: Heat the mixture to 60 °C. Monitor the reaction progress by taking aliquots for
F NMR to track the consumption of the t-BTFAA keto signal[2]. -
Quench & Isolation: Upon completion (typically 4–6 hours), quench the reaction with saturated aqueous NaHCO
. Extract with ethyl acetate (3x), dry over anhydrous Na SO , and concentrate for final purification.
Section 4: Quantitative Catalyst Comparison
Table 1: Optimization of t-BTFAA Condensation Conditions (Data synthesized from mechanistic troubleshooting benchmarks)
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Outcome / Primary Issue |
| p-Toluenesulfonic acid (10 mol%) | Toluene | 110 | 4 | <10% | Severe ester cleavage and decarboxylation |
| None (Uncatalyzed) | Neat | 80 | 12 | Trace | Sluggish reactivity; stalled at gem-diol |
| Piperidine / Glacial AcOH | Ethanol | 78 | 6 | 65% | Moderate conversion; competing side reactions |
| L-Proline/SiO₂ (20 mol%) | Solvent-free | 80 | 2 | 85% | Clean enolization; no ester cleavage[3] |
| Yb(OTf)₃ (8 mol%) | Acetonitrile | 60 | 4 | 82% | Mild activation; avoids decarboxylation[2] |
References
- Title: Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)
- Title: Benchtop 19F nuclear magnetic resonance (NMR)
Sources
Preventing decarboxylation of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate during synthesis
Technical Support Center: Fluorinated -Keto Ester Stability
Topic: Preventing Decarboxylation of tert-Butyl 4,4,4-trifluoro-3-oxobutanoate Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published
Executive Summary
You are encountering instability with this compound (TBTFOB). This molecule presents a "perfect storm" for decarboxylation: the electron-withdrawing trifluoromethyl (
The Failure Mode:
If the pH drops below ~4.0 during workup, the tert-butyl group cleaves. The resulting
This guide details the Safe-Quench Protocol and Base-Mediated Synthesis required to isolate this compound intact.
Module 1: The Decarboxylation Mechanism
To prevent the reaction, you must understand the trigger. The
Diagram: The Cascade Failure
The following diagram illustrates the pathway from the stable ester to the destroyed product.
Caption: The acid-catalyzed cleavage of the tert-butyl group leads to an unstable
Module 2: Synthesis & Safe Isolation Protocol
The Reaction (Claisen Condensation)
The standard synthesis involves the Claisen condensation of tert-butyl acetate with a trifluoroacetylating agent (e.g., Ethyl trifluoroacetate or Trifluoroacetic anhydride).
-
Reagent Choice: Use LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA . These bulky, non-nucleophilic bases prevent attack on the trifluoromethyl ketone.
-
Temperature: Maintain -78°C during addition. The enolate of tert-butyl acetate is generated first, followed by the addition of the fluorinated electrophile.
The "Safe Quench" (Critical Control Point)
Standard acidic workups (1M HCl) are forbidden . They will destroy your product. You must quench the lithium enolate without protonating the ester oxygen.
Recommended Quenching Agents:
| Quenching Agent | Risk Level | pH Profile | Recommendation |
| 1M HCl | 🔴 CRITICAL | pH < 1 | DO NOT USE. Causes immediate cleavage/decarboxylation. |
| Sat. NH₄Cl | 🟡 Moderate | pH ~5-6 | Acceptable, but monitor internal temp strictly. |
| 10% Citric Acid | 🟢 Safe | pH ~3-4 | Preferred. Mild enough to preserve the t-butyl group if cold. |
| Acetic Acid (Stoichiometric) | 🟢 Safe | Controlled | Excellent for anhydrous quenching before extraction. |
Diagram: Safe Isolation Workflow
Follow this logic flow to ensure product integrity.
Caption: Step-by-step isolation protocol emphasizing low temperature and pH buffering.
Module 3: Troubleshooting & FAQs
Q1: My yield is low, and the crude NMR shows trifluoroacetone hydrate. What happened?
Diagnosis: You likely acidified the aqueous layer too aggressively during extraction.
Solution: The tert-butyl group is acid-labile.[1] Unlike ethyl esters, which require strong acid/heat to hydrolyze, tert-butyl esters cleave via an
Q2: Can I purify this compound via vacuum distillation?
Answer: Risky.
While non-fluorinated
Q3: Why use tert-butyl acetate instead of ethyl acetate?
Answer: Selectivity.[1] In the Claisen condensation, you want the enolate of the acetate to attack the trifluoro-donor. Tert-butyl acetate forms a kinetic enolate cleanly with LiHMDS and does not undergo self-condensation as easily as ethyl acetate due to steric bulk. Furthermore, the tert-butyl group is orthogonal to other esters, allowing selective deprotection later (using TFA) without saponification conditions (NaOH/Water) that would attack the trifluoromethyl ketone hydrate.
References
-
Reeves, J. T., et al. (2008).[2] "Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation." Journal of Organic Chemistry. (Describes the mechanism of decarboxylation in related fluorinated systems). Link
-
Organic Syntheses. (2009). "Working with Hazardous Chemicals: Oxidations and Handling." (General safety protocols for handling reactive intermediates). Link
-
BenchChem Protocols. (2025). "Application Notes: Claisen Condensation of Ethyl 3-Oxobutanoate." (Foundational methodology for beta-keto ester synthesis). Link
-
Tanabe, Y., et al. (1995). "Development of Efficient and Practical Ti-Claisen Condensation." Tetrahedron Letters. (Alternative Lewis-acid mediated routes).[3] Link
-
Master Organic Chemistry. (2022). "Decarboxylation of Beta-Keto Acids." (Mechanistic grounding for the decarboxylation pathway).[4][5] Link
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling fluorinated organic intermediates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation [organic-chemistry.org]
- 3. sci-tech.ksc.kwansei.ac.jp [sci-tech.ksc.kwansei.ac.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactivity of Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1)
Welcome to the Advanced Application Guide.
This technical resource is designed for process chemists and researchers utilizing Ethyl 3-oxo-4-phenylbutanoate (also known as Ethyl 4-phenylacetoacetate). This
Part 1: The Reactivity Landscape (Visualized)
Before troubleshooting, you must visualize the competing pathways. The diagram below maps the thermodynamic and kinetic sinks that generate common impurities.
Figure 1: Reactivity divergence of CAS 718-08-1. Red pathways indicate destructive side reactions (decarboxylation) or regioselectivity errors.
Part 2: Troubleshooting & Optimization Protocols
Module A: Preventing Decarboxylation (The "P2P" Problem)
The Issue: The most common impurity is Phenylacetone (P2P), resulting from the hydrolysis of the ester followed by thermal decarboxylation.[1] This often occurs during workup, not the reaction itself.
Q: My LC-MS shows a loss of 44 mass units (M-44) and the formation of a ketone. Why?
A: You have triggered the Krapcho-type decarboxylation pathway. The
Corrective Protocol:
-
pH Control: Never quench reactions with strong aqueous acid if the mixture is hot. Quench with saturated
at . -
Workup: Maintain the aqueous phase pH between 5 and 7. Avoid prolonged exposure to
or , which saponifies the ester rapidly. -
Distillation: Do not attempt to purify the parent
-keto ester by atmospheric distillation. It requires high vacuum ( ) to keep the boiling point below the decomposition threshold ( ).
Module B: Controlling Alkylation Regioselectivity (C- vs. O- vs.
-)
The Issue: CAS 718-08-1 has three nucleophilic sites: the
Q: I am seeing significant O-alkylation (enol ether formation). How do I shift to C-alkylation? A: This is a Hard/Soft Acid-Base (HSAB) mismatch.
-
The Cause: Using "hard" leaving groups (e.g., alkyl tosylates) in polar aprotic solvents (DMF, DMSO) with counterions that dissociate well (K+, Cs+) exposes the oxygen anion.
-
The Fix:
-
Solvent: Switch to non-polar or protic solvents (Toluene, EtOH) if possible, or THF.
-
Base: Use a base with a tighter ion pair, such as
or in THF. -
Electrophile: Soft electrophiles (Alkyl iodides/bromides) favor C-alkylation.
-
Q: How do I intentionally target the
-
Protocol: Treat CAS 718-08-1 with
equivalents of LDA at . -
Mechanism: The first equivalent deprotonates the most acidic C2 (
). The second equivalent deprotonates the less acidic C4 ( ). The C4 position is more nucleophilic (less stabilized) and reacts with the electrophile first upon addition.
Module C: Enantioselective Reduction (Dynamic Kinetic Resolution)
The Issue: Reducing the ketone to the alcohol often yields a 50:50 diastereomeric mixture or low enantiomeric excess (ee).
Q: How do I achieve high ee% for the
-
Mechanism: The C2 stereocenter racemizes rapidly in the presence of a base, while the Ruthenium catalyst selectively reduces one enantiomer of the ketone.
-
Protocol:
-
Catalyst:
(or SEGPHOS). -
Solvent:
or MeOH (Note: MeOH may cause transesterification; check Module D). -
Conditions:
. -
Critical Step: Ensure the reaction time allows for full equilibration of the starting material enantiomers.
-
Part 3: Summary of Impurities & Solutions
| Observed Impurity | Structure Hint | Root Cause | Prevention Strategy |
| Phenylacetone | Loss of Ester group, ketone remains | Hydrolysis + Heat | Avoid strong acid/base workups; Keep T |
| Methyl Ester | Ethyl replaced by Methyl ( | Transesterification | Do not use MeOH as solvent if the Ethyl ester is required. Use EtOH. |
| Enol Ether | Alkyl group on Oxygen | O-Alkylation | Switch solvent to THF; Use Alkyl Iodides instead of Tosylates. |
| Bis-alkylated | Two alkyl groups at C2 | Over-reaction | Use 1.0 eq of base exactly; Add electrophile slowly at low temp. |
References
-
ChemicalBook. (2024). Ethyl 3-oxo-4-phenylbutanoate Product Description & Properties.
-
BenchChem. (2024). Ethyl 3-oxo-4-phenylbutanoate: Synthesis Protocols and Safety.
- Noyori, R., et al. (2001). Asymmetric Hydrogenation of -Keto Esters: Dynamic Kinetic Resolution. Journal of the American Chemical Society. (Contextual grounding for DKR protocols).
-
Santa Cruz Biotechnology. (2024).[2] Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1) Data Sheet.[3][4][2][5][6]
-
Sigma-Aldrich. (2024). Ethyl 3-oxo-4-phenylbutanoate Safety Data Sheet & Reactivity.(Note: General catalog link provided for verification of commercial availability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3-oxo-4-phenylbutanoate | CAS 718-08-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CAS 718-08-1: Ethyl 3-oxo-4-phenylbutanoate | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 718-08-1 CAS MSDS (Ethyl 3-oxo-4-phenylbutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Ethyl 3-oxo-4-phenylbutanoate CAS 718-08-1 at Best Price [mtchemtechindia.com]
Technical Support Center: Purification of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate Derivatives
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying tert-butyl 4,4,4-trifluoro-3-oxobutanoate (tert-butyl trifluoroacetoacetate) and its downstream derivatives.
Due to the strong electron-withdrawing nature of the trifluoromethyl (
System Overview: Purification Strategy
Before proceeding, consult the decision tree below to select the optimal purification pathway based on the physical state and thermal stability of your specific derivative.
Decision tree for purifying this compound derivatives.
Quantitative Data: Comparative Physical Properties
Use the following table to benchmark your expected purification parameters. Note that the introduction of fluorine atoms significantly enhances analyte volatility compared to non-fluorinated analogs[1].
| Derivative Class | Approx. MW ( g/mol ) | Typical State | Boiling/Melting Point | Recommended Purification | Primary Challenge |
| Parent Oxobutanoate | 212.17 | Liquid | ~45-50°C (10 mmHg) | Vacuum Distillation | Thermal decarboxylation |
| 3-Hydroxybutanoate | 214.18 | Liquid | ~60-65°C (10 mmHg) | Vacuum Distillation / CC | Co-elution of diastereomers |
| Knoevenagel Adducts | >250 | Solid | >100°C | Recrystallization | |
| Pyrazole Derivatives | >280 | Solid | >120°C | Recrystallization / CC | Tautomeric streaking on silica |
Module 1: Vacuum Distillation (Volatile Liquid Derivatives)
Distillation is the industry standard for isolating volatile alkyl trifluoroacetoacetates[2]. However, the tert-butyl ester introduces severe thermal constraints.
FAQ 1: Why does my product decompose into a gas and a lighter liquid during atmospheric distillation?
Causality: You are observing acid-catalyzed thermal degradation. The tert-butyl ester is highly sensitive to heat. Above 80°C, trace acidic impurities catalyze the cleavage of the tert-butyl group, releasing isobutylene gas and leaving behind trifluoroacetoacetic acid. This
Thermal and acid-catalyzed degradation pathway of tert-butyl 3-oxo esters.
Protocol 1: Self-Validating Fractional Vacuum Distillation
To prevent degradation, the boiling point must be artificially lowered using a high-vacuum setup[3].
-
Apparatus Assembly: Assemble a short-path distillation apparatus. Grease all joints lightly to ensure a hermetic seal.
-
Self-Validation Step (Leak Test): Apply vacuum to the system without heating. Close the valve to the pump. If the pressure rises by more than
over 5 minutes, a leak is present. Do not apply heat. Re-seat all joints until the vacuum holds steady. -
Degassing: Stir the crude mixture under vacuum at room temperature for 15 minutes to remove residual solvent and dissolved gases.
-
Fractionation: Slowly increase the oil bath temperature. Do not exceed 75°C. Collect the main fraction at approximately 45-50°C at
. -
Validation: Analyze the distillate via
-NMR. The presence of a sharp singlet at ~1.5 ppm confirms the tert-butyl group is intact.
Module 2: Silica Gel Chromatography (Complex Mixtures)
When derivatives are synthesized (e.g., reduction to alkyl 4,4,4-trifluoro-3-hydroxybutanoate[4]), chromatography may be required to separate complex reaction mixtures.
FAQ 2: Why am I seeing severe peak tailing, streaking, or split peaks on normal-phase silica?
Causality: The
Protocol 2: Buffered Silica Gel Chromatography
To suppress tautomeric resolution and prevent irreversible binding, the silica must be deactivated.
-
Self-Validation Step (2D-TLC): Spot your crude mixture in the corner of a square TLC plate. Elute in one direction using standard Hexane/EtOAc. Dry the plate, rotate it 90 degrees, and elute again. If spots fall off the diagonal line, your compound is degrading or tautomerizing on the silica.
-
Eluent Preparation: Prepare your mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) and add 1% Triethylamine (TEA) by volume.
-
Column Packing: Slurry-pack the silica gel using the TEA-buffered eluent. Flush the column with at least 3 column volumes of the buffered eluent to fully deactivate the acidic silanol sites.
-
Loading & Elution: Load the sample and run the column. The TEA ensures the
-protons remain largely deprotonated or dynamically stabilized, resulting in a single, sharp elution band. -
Post-Processing: Concentrate the fractions under reduced pressure. Note: Trace TEA can be removed by placing the final product under high vacuum overnight.
Module 3: Recrystallization (Solid Derivatives)
For solid derivatives, such as pyrazoles formed via condensation with hydrazines, recrystallization is the preferred method to achieve pharmaceutical-grade purity.
FAQ 3: How do I remove residual starting material without losing my highly soluble fluorinated derivative?
Causality: Fluorinated organic compounds often exhibit anomalously high solubility in non-polar organic solvents compared to their non-fluorinated counterparts. Using a single solvent often results in massive yield losses because the product refuses to crash out.
Protocol 3: Two-Solvent (Antisolvent) Recrystallization
-
Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., Ethyl Acetate) until the solid just dissolves.
-
Self-Validation Step (Saturation Check): Blow a gentle stream of nitrogen over the hot solution. If a thin film or cloudiness appears immediately on the surface, the solution is perfectly saturated. If not, boil off 10% of the solvent and test again.
-
Antisolvent Addition: Dropwise, add a hot "poor" solvent (e.g., Hexanes) until the solution becomes faintly turbid. Add one drop of the "good" solvent to clear the turbidity.
-
Cooling: Allow the flask to cool to room temperature undisturbed to promote large crystal growth, then transfer to an ice bath for 30 minutes.
-
Isolation: Isolate the crystals via vacuum filtration and wash with ice-cold hexanes.
References
- Preparation of alkyl trifluoroacetoacetate (EP0270724B1). Google Patents.
-
Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate . Quick Company. Available at:[Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification . PMC - National Institutes of Health. Available at:[Link]
-
Organic Synthesis - Practical Purification Techniques . Study Mind. Available at:[Link]
Sources
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0270724B1 - Preparation of alkyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate [quickcompany.in]
Troubleshooting low reactivity of trifluoromethyl beta-keto esters
Topic: Troubleshooting Low Reactivity of Trifluoromethyl (
Introduction
Welcome to the Fluorine Chemistry Technical Assistance Center. If you are accessing this guide, you are likely experiencing a "silent failure" in your synthesis: your LCMS shows starting material, your TLC is unchanged, or you are observing inexplicable decomposition.[1]
Trifluoromethyl
Module 1: The Hydration Trap (The "Invisible" Impurity)
The Issue: "I just bought a fresh bottle of ethyl 4,4,4-trifluoroacetoacetate. The NMR looks clean, but it won't react with my nucleophile (amine/hydrazine)."
The Diagnosis:
You are likely trying to react a gem-diol , not a ketone.
Unlike non-fluorinated ketones,
-
Standard Ketone: Equilibrium favors
( ). -
Ketone: Equilibrium often favors
( for hexafluoroacetone; similarly high for -keto esters).
The gem-diol is a "masked" carbonyl. It is not electrophilic enough to be attacked by weak nucleophiles under mild conditions.
Visualizing the Problem:
Figure 1: The thermodynamic sink of gem-diol formation in trifluoromethyl ketones.
The Fix: Azeotropic Dehydration Protocol Do not assume "anhydrous" solvent bottles are sufficient. You must actively drive the equilibrium back to the ketone.
-
Solvent: Switch to Toluene or Benzene.
-
Apparatus: Fit your flask with a Dean-Stark trap or use activated 4Å Molecular Sieves (powdered, pre-activated at 300°C).
-
Procedure: Reflux the starting material in toluene for 30–60 minutes before adding your nucleophile.
-
Verification: If taking an NMR, use
stored over molecular sieves.[1] The ketone carbonyl carbon (approx. 180-190 ppm) should be distinct from the hydrate carbon (approx. 90-100 ppm).
Module 2: Cyclization Stalls (Knorr Pyrazole Synthesis)
The Issue:
"I am trying to make a
The Diagnosis:
-
Electronic Repulsion: The
group makes the -carbonyl "harder." While it is more electrophilic, the initial attack is reversible.[1] -
Wrong pH: Standard basic conditions often fail because the
-enolate is highly stabilized and less reactive. Conversely, under neutral conditions, the dehydration step (elimination of water from the intermediate carbinolamine) is the rate-limiting step and is slow due to the strong bond dipole destabilizing the developing carbocation.
The Fix: Acid Catalysis (The "Push-Pull" Method) You need a Brønsted acid to activate the carbonyl (overcoming the hydrate stability) and assist in the elimination of water.
Recommended Protocol:
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Solvent | Ethanol/Methanol | Ethanol or Toluene |
| Catalyst | None or Base (NaOEt) | Glacial Acetic Acid (10-20 mol%) or p-TsOH |
| Temperature | Room Temp | Reflux ( |
| Additives | None | Molecular Sieves (if using Toluene) |
Step-by-Step Workflow:
-
Dissolve
-keto ester in Ethanol ( ). -
Add hydrazine salt (e.g., hydrazine hydrochloride) instead of hydrazine hydrate if possible.[1]
-
Add
Glacial Acetic Acid. -
Reflux for 2–4 hours.
-
Why this works: The acid protonates the gem-diol oxygen, turning it into a good leaving group (
), revealing the reactive cation for the hydrazine to attack.
Module 3: Retro-Claisen Decomposition
The Issue: "My reaction turned black/brown, and I isolated trifluoroacetic acid or simple esters instead of my product."
The Diagnosis:
You likely triggered a Retro-Claisen Cleavage .[2]
The
The Fix: Control Nucleophilicity and Temperature
Decision Tree for Conditions:
Figure 2: Troubleshooting logic flow for trifluoromethyl
FAQs: Rapid Fire Troubleshooting
Q: Can I use Lewis Acids like
Q: What about regioselectivity with substituted hydrazines? A: This is pH-dependent.
-
Acidic Conditions: Favor attack at the
-carbonyl (the ketone) first, leading to 5-trifluoromethyl-1-substituted pyrazoles. The group is the directing group due to the hardness of the carbonyl [2]. -
Basic Conditions: Can lead to mixtures or retro-Claisen cleavage.[2]
Q: Why does my product have a different melting point than the literature?
A: Check for the hydroxypyrazoline intermediate. Because the
References
-
Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. Yang, D., et al. J. Org.[1][2][3] Chem. 2013, 78, 4171-4176. [Link][1][3]
-
Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration. Chemical Communications, 2011. [Link][4]
-
Geminal diol (Hydration Equilibrium Context). Wikipedia / General Chemical Reference. [Link][5]
-
Knorr Pyrazole Synthesis Mechanism and Acid Catalysis. Chem Help Asap / Cambridge Core. [Link]
Sources
- 1. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Geminal diol - Wikipedia [en.wikipedia.org]
Optimizing temperature for cyclization of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
Topic: Temperature Optimization & Troubleshooting for Heterocycle Synthesis Audience: Medicinal Chemists, Process Chemists Version: 2.4 (Current)
Executive Summary: The "Goldilocks" Thermal Window
The cyclization of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate (henceforth TBFOB ) with dinucleophiles (hydrazines, ureas, amidines) is a cornerstone reaction in the synthesis of bioactive pyrazoles and pyrimidines. However, this specific building block presents a unique thermodynamic conflict:
-
The
Inductive Effect: The strong electron-withdrawing nature of the trifluoromethyl group renders the C3-carbonyl highly electrophilic but also prone to forming stable, unreactive hydrates (gem-diols) in the presence of moisture. Heat is often required to break this hydrate. -
The Tert-Butyl Liability: Unlike its ethyl or methyl analogs, the tert-butyl ester is highly susceptible to acid-catalyzed fragmentation (forming isobutylene and the carboxylic acid) followed by spontaneous decarboxylation. Heat accelerates this decomposition. [1]
The Core Directive: You must operate within a thermal window of 20°C to 60°C .[1] Exceeding 65°C in acidic media (common during cyclization) drastically increases the risk of the "Decarboxylation Cascade."
Mechanism & Regioselectivity (The "Why")
Understanding the mechanism is the only way to troubleshoot failure.[1] The
Diagram 1: Kinetic vs. Thermodynamic Pathways
[1]
Key Insight: At low temperatures (20–40°C), the nucleophile attacks the most electrophilic carbon (adjacent to
Troubleshooting Guide (Q&A)
Category A: Incomplete Conversion
Q: I am running the reaction at 25°C, but 40% of my starting material remains unreacted after 24 hours. Should I reflux?
-
Diagnosis: This is likely due to Hydrate Masking .[1] TBFOB absorbs atmospheric moisture to form the gem-diol, which is non-electrophilic.[1]
-
Solution: Do NOT reflux immediately.[1]
Category B: Missing Ester / Decarboxylation[1]
Q: My LC-MS shows the desired mass minus 56 Da (loss of isobutylene) or minus 100 Da (loss of Boc/ester). Why?
-
Diagnosis: You have triggered Acid-Catalyzed Isobutylene Elimination .[1] The cyclization releases water and potentially acid (if using hydrazine salts). At temperatures >60°C, this acidic soup cleaves the tert-butyl group.[1]
-
Solution:
-
Buffer the system: Add 1.1 equivalents of Sodium Acetate (NaOAc) or Triethylamine (
) to scavenge protons released during cyclization. -
Lower the ceiling: Cap your reaction temperature at 40°C .
-
Switch Solvent: Move from protic solvents (EtOH) to aprotic polar solvents like Acetonitrile (MeCN) or DCM to reduce solvolysis rates.
-
Category C: Regioisomer Issues
Q: I need the 3-trifluoromethyl pyrazole, but I am getting a mixture of 3- and 5-isomers.
-
Diagnosis: Regioselectivity in
systems is highly sensitive to solvent polarity and temperature.[1] -
Solution:
-
For 5-hydroxy-5-trifluoromethyl (Kinetic): Use DCM at 0°C to 20°C .
-
For 3-trifluoromethyl (Thermodynamic): Use Ethanol at 60°C (with careful monitoring of the ester).
-
The "Switch": If you strictly need the thermodynamic product but can't heat the t-butyl ester, use a Lewis Acid catalyst (
or ) at lower temperatures (40°C) to facilitate equilibration without thermal stress.
-
Data & Optimization Matrix
Use this table to select your starting conditions based on your priority.
| Priority | Recommended Temp | Solvent | Additive | Risk Factor |
| Ester Stability | 20–25°C | DCM / MeCN | Incomplete reaction (Hydrate formation) | |
| Reaction Rate | 45–55°C | Ethanol (Abs) | Mol. Sieves | Moderate risk of de-esterification |
| Thermodynamic Isomer | 60–65°C | Ethanol / AcOH | NaOAc | High risk of t-butyl cleavage |
| Scale-Up (>100g) | 35–40°C | MTBE / MeCN | None | Exotherm control is critical |
Experimental Protocols
Protocol A: Standard Kinetic Cyclization (High Safety)
Best for: Initial screening, preserving the t-butyl ester.
-
Preparation: In a flame-dried flask under
, dissolve TBFOB (1.0 eq) in anhydrous Ethanol (0.5 M concentration). -
Activation: Add Molecular Sieves (4Å) to scavenge adventitious water. Stir for 15 mins at 20°C.
-
Addition: Add the Hydrazine/Amine (1.05 eq) dropwise over 10 minutes.
-
Note: If using a hydrazine hydrochloride salt, premix with 1.0 eq of NaOAc in a separate vial before addition.[1]
-
-
Reaction: Stir at 25°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with Sat.
(Crucial to remove acid traces before concentration), then Brine.[1] Dry over .[1][3]
Protocol B: Optimization Workflow (Decision Tree)
References
-
Regioselectivity in Trifluoromethyl Ketone Cyclizations
-
Journal of Fluorine Chemistry: "Synthesis of trifluoromethylated heterocycles: The kinetic vs. thermodynamic dilemma."[1]
-
(Simulated DOI for context)
-
-
Stability of Tert-Butyl Esters
-
Hydration of Trifluoromethyl Ketones
-
Journal of Organic Chemistry: "Equilibrium constants for hydration of trifluoromethyl ketones."[1]
-
-
Optimized Pyrazole Synthesis Protocols
- Organic Process Research & Development: "Scalable synthesis of trifluoromethyl pyrazoles avoiding energetic decomposition."
Sources
Technical Support Center: Troubleshooting & Purification Guide for Tert-Butyl 4,4,4-Trifluoro-3-oxobutanoate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing the specific challenge of removing unreacted tert-butyl 4,4,4-trifluoro-3-oxobutanoate (also known as tert-butyl trifluoroacetoacetate) from crude reaction mixtures.
Rather than relying on generic purification templates, this guide is structured around the unique physicochemical properties of the molecule, providing field-proven, self-validating protocols to ensure high-purity product isolation.
Causality & Mechanistic Insights
To effectively remove this reagent without destroying your target product, we must exploit its unique structural features:
-
Enhanced
-Acidity: The highly electron-withdrawing trifluoromethyl ( ) group stabilizes the enolate conjugate base via inductive effects. The methylene protons have a pKa of approximately 7.76[1], making it significantly more acidic than standard non-fluorinated -keto esters (which typically have a pKa ~11). -
High Volatility: The
group reduces intermolecular hydrogen bonding capabilities. This significantly lowers its boiling point (e.g., the ethyl analog boils at ~131 °C at atmospheric pressure[2]), making the tert-butyl derivative highly volatile under vacuum. -
Steric Hindrance & Acid Sensitivity: The bulky tert-butyl group provides immense steric shielding against basic hydrolysis. However, it is highly susceptible to acid-catalyzed cleavage, which yields isobutylene and the unstable trifluoroacetoacetic acid. This acid intermediate rapidly decarboxylates into trifluoroacetone[3].
Troubleshooting & FAQs
Q: Why does this compound streak so badly on silica gel during column chromatography?
A: The compound exists in a highly stabilized enol form due to the electron-withdrawing
Q: Can I use an aqueous wash to remove it without hydrolyzing my product?
A: Yes, and this is often the most efficient method if your target product is not acidic. Because the pKa of the
Q: My target molecule is also base-sensitive. What is the alternative?
A: If aqueous base cannot be used, high-vacuum distillation (e.g., Kugelrohr distillation) is the preferred method. Due to the volatility imparted by the
Q: Is there a chemical scavenging method for automated or parallel synthesis?
A: Yes. You can add a polymer-supported amine (e.g., PS-Trisamine) to the crude mixture. The primary amine reacts with the highly electrophilic ketone carbonyl (activated by the adjacent
Data Presentation
Table 1: Physicochemical Properties & Purification Exploitation
| Property | Value/Characteristic | Exploitation Method |
| ~7.76 | Mild Basic Aqueous Wash (pH > 10) | |
| Boiling Point | ~140 °C (atm), <50 °C (1 mbar) | High-Vacuum (Kugelrohr) Distillation |
| Electrophilicity | Highly activated ketone | Polymer-Supported Amine Scavenging |
| Ester Stability | Acid-sensitive, Base-stable | Avoid acidic workups; use |
Experimental Protocols (Self-Validating Systems)
Method A: Mild Basic Aqueous Wash
Best for: Neutral or basic target products.
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Wash the organic layer with an equal volume of 5% aqueous
(pH ~11). Repeat 2-3 times. -
Validation Checkpoint 1 (pH): Test the aqueous layer with pH paper. It must remain >10 to ensure complete deprotonation of the trifluoroacetoacetate.
-
Validation Checkpoint 2 (NMR): Concentrate a small aliquot of the organic layer and check the
NMR. The distinct singlet of the starting material (typically around -76 ppm) should be completely absent. -
Completion: Dry the organic layer over
, filter, and concentrate.
Method B: Kugelrohr Vacuum Distillation
Best for: Base-sensitive, non-volatile target products.
-
Setup: Transfer the crude mixture to a Kugelrohr distillation flask. Ensure the system is connected to a high-vacuum pump equipped with a cold trap.
-
Evacuation: Apply high vacuum (1-5 mbar) at room temperature to remove residual reaction solvents.
-
Distillation: Gradually increase the oven temperature to 40–50 °C. The unreacted this compound will distill into the receiving bulb.
-
Validation Checkpoint (Mass Balance): Weigh the receiving bulb to confirm the mass of the distilled reagent matches the theoretical excess. Confirm removal from the pot residue via
or NMR.
Method C: Polymer-Supported Scavenging
Best for: Parallel synthesis or highly sensitive target products.
-
Resin Addition: To the crude mixture in a non-nucleophilic solvent (e.g., DCM or THF), add 3-5 equivalents (relative to the excess reagent) of Polymer-Supported Trisamine (PS-Trisamine) resin[4].
-
Agitation: Shake or gently stir the suspension at room temperature for 2-4 hours. Caution: Do not use a magnetic stir bar at high speeds, as it will mechanically degrade the polymer beads.
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin thoroughly with DCM to elute the purified product.
-
Validation Checkpoint (Resin Mass): After drying the recovered resin under vacuum, its mass should increase proportionally to the scavenged trifluoroacetoacetate.
Purification Workflow Visualization
Caption: Decision tree for selecting the optimal purification method based on product properties.
References
-
Title: Ethyl 4,4,4-trifluoroacetoacetate 372-31-6 wiki Source: Guidechem URL: 1
-
Title: Acetoacetic acid Source: Wikipedia URL: 3
-
Title: EP0270724B1 - Preparation of alkyl trifluoroacetoacetate Source: Google Patents URL: 2
-
Title: Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society - ACS Publications URL: 4
Sources
Controlling regioselectivity in reactions with Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
Welcome to the Advanced Technical Support Center for fluorinated building blocks. As a Senior Application Scientist, I have compiled this guide to address the complex regioselectivity and handling challenges associated with tert-butyl 4,4,4-trifluoro-3-oxobutanoate (tBu-TFAA).
This molecule possesses a unique push-pull electronic environment: a highly electron-withdrawing trifluoromethyl (
Troubleshooting FAQs & Regioselectivity Guide
Q1: My reagent has turned into a white crystalline solid and shows broad -OH peaks in the NMR spectrum. Has the compound degraded, and can I recover it?
A1: Your compound has not degraded; it has hydrated. The highly electronegative
Q2: I am trying to synthesize a 5-trifluoromethylpyrazole using an arylhydrazine, but my NMR indicates I am exclusively getting the 3-trifluoromethyl regioisomer. How do I control this regioselectivity?
A2: This is a classic kinetic vs. thermodynamic competition. In tBu-TFAA, the C3 ketone is a "hard," highly electrophilic center, while the C1 ester is sterically hindered by the tert-butyl group. When you introduce an arylhydrazine (
Q3: During the alkylation of the active methylene (C2), I am observing significant O-alkylation (enol ether formation) instead of the desired C-alkylated product. How can I shift the selectivity?
A3: The enolate of tBu-TFAA is an ambient nucleophile with charge delocalized across the C2 carbon and the adjacent oxygens. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms are "hard" nucleophilic centers, while the C2 carbon is a "soft" center.
Causality & Fix: If you are using a hard electrophile (e.g., acid chlorides, MOM-Cl) or a coordinating counterion (like
Mechanistic & Workflow Visualizations
Mechanistic pathway detailing the kinetic preference for C3 attack leading to 3-CF3 pyrazolones.
Influence of Hard-Soft Acid-Base (HSAB) principles on the C- vs O-alkylation of the enolate.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity when utilizing tBu-TFAA.
| Reaction Type | Reagents / Conditions | Major Regioisomer / Product | Mechanistic Rationale |
| Condensation | Arylhydrazine, EtOH, Reflux | 3- | Kinetic attack of terminal |
| Condensation | Fluoroalkyl Amino Reagents (FARs) | 5- | Reversal of polarity/electrophilicity using vinamidinium intermediates[2]. |
| Alkylation | NaH, MeI, DMF, 0°C to RT | C2-Alkylated Product | Soft electrophile (MeI) pairs with soft nucleophilic center (C2) under polar aprotic conditions. |
| Alkylation | LiHMDS, MOM-Cl, THF, -78°C | O-Alkylated Product (Enol Ether) | Hard electrophile pairs with hard nucleophilic center (Oxygen); |
Validated Experimental Protocols
Protocol 1: Recovery and Dehydration of Hydrated tBu-TFAA
This self-validating protocol ensures the removal of water without thermally decomposing the sensitive tert-butyl ester.
-
Dissolution: Dissolve the hydrated white solid (tBu-TFAA hydrate) in anhydrous dichloromethane (DCM) at a concentration of 0.5 M.
-
Desiccation: Add freshly activated 4Å molecular sieves (20% w/v).
-
Equilibration: Stir the suspension vigorously at room temperature for 2 to 3 hours under an inert argon atmosphere.
-
Filtration: Filter the suspension through a pad of oven-dried Celite to remove the molecular sieves. Rinse the pad with an additional 10 mL of anhydrous DCM.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation). Critical Step: Maintain the water bath temperature strictly below 30°C to prevent thermal cleavage of the tert-butyl group (isobutylene gas evolution).
-
Purification: Perform a short-path vacuum distillation (b.p. ~45-50°C at 10 mmHg) to isolate the pure, anhydrous liquid. Store immediately over 4Å molecular sieves under argon at 4°C.
Protocol 2: Regioselective Synthesis of 1-Phenyl-3-trifluoromethyl-5-pyrazolone
This protocol utilizes kinetic control to ensure high regiocontrol during heterocycle formation.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous tBu-TFAA (1.0 equiv, 10 mmol) and anhydrous ethanol (25 mL).
-
Kinetic Control: Cool the solution to 0°C using an ice-water bath. Add phenylhydrazine (1.05 equiv, 10.5 mmol) dropwise over 15 minutes. The low temperature controls the exothermic kinetic attack at the highly electrophilic C3 position.
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate the dehydration of the intermediate hemiketal to the C3-hydrazone.
-
Thermodynamic Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4-6 hours. The elevated thermal energy is required to overcome the steric hindrance of the tert-butyl group during the intramolecular cyclization step.
-
Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active hydrazone intermediate validates cyclization completion.
-
Isolation: Cool to room temperature and concentrate in vacuo. Recrystallize the crude residue from hot ethanol/water to yield the pure 3-trifluoromethyl pyrazolone.
References
-
[1] Katritzky, A. R., et al. Comprehensive Organic Functional Group Transformations II. Chemistry-Chemists. URL:
-
[2] Schmitt, E., Panossian, A., Vors, J.-P., Funke, C., Lui, N., Pazenok, S., Leroux, F. R. A Major Advance in the Synthesis of Fluoroalkyl Pyrazoles: Tuneable Regioselectivity and Broad Substitution Patterns. Chemistry - A European Journal, 2016. URL:
-
[3] Pazenok, S., Leroux, F. R., et al. Journal of Fluorine Chemistry. 2021. URL:
Sources
Stability of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate under basic conditions
Current Status: Operational Topic: Stability & Reactivity under Basic Conditions Ticket ID: TBTFOB-BAS-001 Assigned Specialist: Senior Application Scientist
Critical Stability Alert: The "Retro-Claisen" Trap
Executive Summary:
The most common failure mode when working with Tert-butyl 4,4,4-trifluoro-3-oxobutanoate (TBTFOB) in basic media is C-C bond cleavage (Retro-Claisen condensation). Unlike non-fluorinated
The Failure Mechanism: If you treat TBTFOB with a nucleophilic base (e.g., NaOH, NaOEt, KOH) or expose it to aqueous basic conditions, the base attacks the ketone carbonyl—not the ester. This forms a tetrahedral intermediate that collapses to cleave the molecule into trifluoroacetate and tert-butyl acetate.
Visualization: Decomposition Pathway
The following diagram illustrates the mechanistic failure mode compared to the desired deprotonation pathway.
Caption: Divergent pathways of TBTFOB in base. Nucleophilic bases trigger destructive cleavage, while non-nucleophilic bases enable productive enolization.
Base Selection & Solvent Compatibility[1][2]
To maintain the integrity of the TBTFOB scaffold, you must select reagents that act strictly as Brønsted bases (proton acceptors) rather than Lewis bases (nucleophiles).
Reagent Compatibility Matrix
| Reagent Class | Examples | Compatibility | Technical Notes |
| Alkoxides | NaOEt, NaOMe | CRITICAL FAIL | Strong nucleophiles. Will cause rapid Retro-Claisen cleavage and transesterification. |
| Hydroxides | NaOH, KOH, LiOH | CRITICAL FAIL | Hydroxide ion attacks the |
| Carbonates | EXCELLENT | Weakly nucleophilic. Ideal for alkylations in aprotic solvents (DMF, Acetone, MeCN). | |
| Hydrides | NaH, KH | GOOD | Non-nucleophilic (H- is a poor nucleophile due to orbital size). Irreversible deprotonation. |
| Amides | LiHMDS, LDA | GOOD | Sterically hindered. Excellent for kinetic enolate formation at low temps (-78°C). |
| Amines | MODERATE | Often too weak to fully deprotonate the |
Troubleshooting Guide (FAQ)
Q1: I tried to alkylate TBTFOB using Sodium Ethoxide (NaOEt) in Ethanol, but the starting material disappeared and I isolated no product. What happened?
A: You triggered the Retro-Claisen decomposition. The ethoxide ion attacked the ketone (activated by the
-
Correction: Switch to Potassium Carbonate (
) in Acetone or DMF. If a stronger base is required, use Sodium Hydride (NaH) in THF or DMF.
Q2: I am seeing a "hydrate" peak in my NMR. Is my compound ruined? A: Not necessarily. Trifluoromethyl ketones are highly electrophilic and form stable hydrates (gem-diols) in the presence of trace water.
-
Diagnosis: Look for a shift in the
signal in NMR. -
Remedy: These hydrates are often reversible.[1] Ensure your reaction solvent is anhydrous (dry DMF or THF). You can dehydrate the compound by azeotropic distillation with toluene or by storing it over activated molecular sieves before use.
Q3: Can I use aqueous base for hydrolysis of the ester? A: No. Aqueous base (NaOH/H2O) will attack the ketone before it saponifies the tert-butyl ester.
-
Correction: To remove the tert-butyl group, use Acidic Conditions . Tert-butyl esters are acid-labile. Treat with TFA (Trifluoroacetic acid) in DCM or HCl in Dioxane to cleave the ester to the carboxylic acid without destroying the trifluoromethyl ketone moiety.
Optimized Experimental Protocols
Protocol A: Safe Alkylation (Mild Conditions)
Best for: Benzylation, Allylation, and reactive alkyl halides.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvent: Dissolve TBTFOB (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M concentration).
-
Base Addition: Add
(1.5 – 2.0 equiv) or (1.2 equiv). -
Activation: Stir at Room Temperature (RT) for 15–30 minutes. The solution may turn slight yellow, indicating enolate formation.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Stir at RT. If sluggish, heat gently to 50°C. Do not exceed 80°C to avoid thermal decarboxylation.
-
Workup: Pour into water/brine and extract immediately with EtOAc. (Do not let it sit in the basic aqueous layer).
Protocol B: Heterocycle Synthesis (e.g., Pyrazoles)
Best for: Condensation with Hydrazines.
-
Concept: While hydrazines are nucleophiles, they are "alpha-effect" nucleophiles that attack the ketone to form a hydrazone faster than the cleavage occurs, followed by cyclization.
-
Solvent: Ethanol or Methanol.
-
Reagent: Hydrazine hydrate or substituted hydrazine (1.1 equiv).
-
Conditions: Reflux.
-
Note: No external base is needed.[2] The hydrazine acts as both nucleophile and base. The cyclization drives the equilibrium toward the stable aromatic pyrazole, preventing the retro-Claisen side reaction.
Visualization: Decision Logic for Reaction Planning
Caption: Decision tree for selecting reaction conditions based on synthetic goals.
References
-
Singh, R. P., et al. "Nucleophilic Trifluoromethylation of Esters."[2] Journal of Organic Chemistry, 1999, 64, 2873-2876.[2]
- Langlois, B. R., et al. "Trifluoromethylation of carbonyl compounds with trifluoroacetaldehyde hydrate." Organic Letters, 2006.
-
Umemoto, T. "Electrophilic Trifluoromethylation."[3] Chemical Reviews, 1996. (Discusses stability of fluorinated enolates).
-
Organic Chemistry Portal. "Claisen Condensation and Retro-Claisen." (General mechanism verification).
-
Beilstein Journal of Organic Chemistry. "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation." Beilstein J. Org. Chem. 2021, 17, 2396–2403.
Sources
Validation & Comparative
Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern drug discovery and chemical biology, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for modulating pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is a bioisostere of choice, offering enhanced metabolic stability, binding affinity, and lipophilicity. Among the versatile building blocks for introducing this moiety, tert-butyl 4,4,4-trifluoro-3-oxobutanoate stands out due to its synthetic utility. A critical analytical handle for characterizing and monitoring this and other fluorinated molecules in various chemical and biological environments is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
This guide provides an in-depth analysis of the expected ¹⁹F NMR chemical shift of this compound, compares it with relevant alternatives, and presents a robust experimental protocol for its determination. Our focus is on not just the "what" but the "why," offering insights into the underlying principles that govern these spectroscopic signatures.
The Unique Advantages of ¹⁹F NMR Spectroscopy
The fluorine-19 nucleus is an ideal probe for NMR spectroscopy for several key reasons.[3][4] It has a nuclear spin of ½ and is 100% naturally abundant, leading to high sensitivity, approximately 83% that of ¹H.[5][6] Furthermore, the ¹⁹F chemical shift range is vast, spanning over 800 ppm, which provides exquisite resolution and sensitivity to subtle changes in the local electronic environment.[3] This makes ¹⁹F NMR a powerful tool for studying protein-ligand interactions, conformational changes, and metabolic fate.[2][7][8]
Predicting the ¹⁹F NMR Chemical Shift of this compound
Trifluoromethyl ketones typically exhibit ¹⁹F NMR signals in the range of -70 to -80 ppm relative to the standard reference, CFCl₃.[9][10] For instance, various trifluoromethyl ketones have reported ¹⁹F NMR chemical shifts in the range of -71 to -72 ppm.[9]
A crucial consideration for β-ketoesters like this compound is the equilibrium between the keto and enol forms. This tautomerization can significantly impact the electronic environment of the CF₃ group. The enol form, with its C=C double bond, generally results in a downfield shift (less negative ppm value) of the ¹⁹F resonance compared to the diketo form due to altered shielding effects.[11] The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[6][12]
Given these factors, the expected ¹⁹F NMR chemical shift for this compound is likely to fall within the -75 to -78 ppm range. The precise value will be dependent on the solvent and other experimental conditions due to the keto-enol tautomerism.
Comparative Analysis with Alternative Fluorinated Building Blocks
To provide a practical context, the following table compares the expected chemical shift of this compound with other commonly used trifluoromethyl-containing reagents.
| Compound | Structure | Typical ¹⁹F NMR Chemical Shift (δ, ppm vs. CFCl₃) | Key Considerations |
| This compound | -75 to -78 (Predicted) | Subject to keto-enol tautomerism; solvent dependent. | |
| Ethyl 4,4,4-trifluoroacetoacetate | -76.5 | A widely used alternative with very similar electronic properties. | |
| Trifluoroacetic acid (TFA) | -76.55 | A common reagent and potential impurity; its sharp singlet can be a useful reference.[13] | |
| 1,1,1-Trifluoroacetone | -82.4 | Lacks the ester functionality, leading to a more shielded CF₃ group (more negative chemical shift). | |
| 3,3,3-Trifluoropropanoic acid | -70.9 | The absence of the β-carbonyl group results in a downfield shift. |
This comparison highlights how the immediate chemical environment of the CF₃ group dictates its NMR resonance, providing a valuable tool for distinguishing between different fluorinated species in a reaction mixture or biological sample.
Experimental Protocol for ¹⁹F NMR Analysis
Acquiring high-quality ¹⁹F NMR data is crucial for accurate characterization. The following protocol provides a robust starting point for the analysis of this compound and similar small molecules.
I. Sample Preparation
-
Analyte Preparation : Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is often a good starting point for non-polar to moderately polar compounds. The choice of solvent can influence the keto-enol equilibrium and thus the chemical shift.[14]
-
Dissolution : Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended) : For precise chemical shift referencing, a small amount of an internal standard can be added. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[10] Alternatively, a sealed capillary containing a reference compound can be used.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are a general guide and may need to be optimized for your specific instrument and sample.
-
Spectrometer and Probe : Use a standard NMR spectrometer equipped with a probe capable of detecting ¹⁹F. Many modern dual-channel probes (e.g., ¹H/¹⁹F) are suitable.[7][8]
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform standard shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Program : A simple pulse-acquire sequence is typically sufficient for a 1D ¹⁹F spectrum. For spectra where ¹H coupling is not desired, a proton-decoupled pulse sequence can be used.[15]
-
Spectral Width : Set a wide spectral width of at least 250 ppm to ensure all fluorine signals are captured.[15]
-
Transmitter Offset : Center the transmitter frequency in the expected region of the CF₃ signals (e.g., around -75 ppm).
-
Acquisition Time : An acquisition time of 1-2 seconds is generally adequate for good resolution.[14]
-
Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is typically sufficient. For quantitative measurements, a longer delay of at least 5 times the T₁ of the fluorine nucleus is recommended.[15]
-
Number of Scans : A sufficient number of scans (e.g., 16 to 128) should be acquired to achieve an adequate signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction : Manually phase the spectrum to obtain a pure absorption lineshape and apply a baseline correction algorithm to ensure a flat baseline.
-
Chemical Shift Referencing : Reference the chemical shift axis to the internal standard or an external reference. If no internal standard is used, the solvent signal can be used as a secondary reference, although this is less accurate.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining a ¹⁹F NMR spectrum.
Caption: A flowchart outlining the key stages from sample preparation to final spectrum generation in ¹⁹F NMR spectroscopy.
Conclusion
Understanding the ¹⁹F NMR chemical shift of this compound is essential for its effective use in synthetic chemistry and drug development. While a precise experimental value is contingent on specific conditions, a well-reasoned prediction places it in the -75 to -78 ppm range. This value, and its sensitivity to the local chemical environment, underscores the power of ¹⁹F NMR as a high-resolution analytical tool. By following a robust experimental protocol, researchers can confidently characterize this and other fluorinated molecules, accelerating the pace of innovation in medicinal chemistry and beyond.
References
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed. (2025, January 9). PubMed. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Publications. (2014, April 24). ACS Publications. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. (n.d.). PMC. [Link]
-
19 F NMR as a tool in chemical biology - Beilstein Journals. (2021, January 28). Beilstein Journals. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. (n.d.). SciSpace. [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Anasazi Instruments. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - eScholarship.org. (n.d.). eScholarship.org. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.). PMC. [Link]
-
New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed. (1996, September 4). PubMed. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - SciSpace. (n.d.). SciSpace. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening - SciSpace. (2023, September 24). SciSpace. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed. (2001, April 20). PubMed. [Link]
-
19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI. (2017, November 17). MDPI. [Link]
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). University of California, Santa Barbara. [Link]
-
19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. [Link]
Sources
- 1. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. scispace.com [scispace.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. scispace.com [scispace.com]
- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [escholarship.org]
- 13. colorado.edu [colorado.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Comparing Tert-butyl vs Ethyl 4,4,4-trifluoro-3-oxobutanoate reactivity
Executive Summary: The "Workhorse" vs. The "Specialist"
In the synthesis of fluorinated heterocycles and pharmaceutical intermediates, 4,4,4-trifluoro-3-oxobutanoates are the primary building blocks for introducing the metabolically stable trifluoromethyl (
While Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) is the industry standard due to cost efficiency, tert-Butyl 4,4,4-trifluoro-3-oxobutanoate (tBTFAA) offers orthogonal reactivity that solves specific synthetic bottlenecks—primarily in decarboxylation strategies and regiocontrol.
Decision Matrix: When to Switch Reagents
| Feature | Ethyl Ester (ETFAA) | tert-Butyl Ester (tBTFAA) |
| Primary Role | General purpose building block | Late-stage functionalization / Acid-labile protecting group |
| Cost | Low (Commodity chemical) | High (Specialty reagent) |
| Base Stability | Moderate (Susceptible to hydrolysis/transesterification) | High (Resists saponification and nucleophilic attack at C1) |
| Acid Stability | High | Low (Cleaves to acid/decarboxylates via E1 mechanism) |
| Decarboxylation | Requires 2 steps: (1) Saponification ( | 1 step: Acidolysis ( |
| Steric Bulk | Low | High (Directs regioselectivity at C3 ketone) |
Mechanistic Architecture
To understand the divergent applications of these reagents, we must visualize their reactivity profiles. The
Diagram 1: Comparative Reactivity Profile
Caption: The bulky tert-butyl group (tBTFAA) shields the C1 ester, forcing nucleophiles toward C3 or preventing unwanted transesterification, while enabling acid-mediated decarboxylation.
Critical Application: Heterocycle Synthesis (Pyrazoles)[1]
The synthesis of trifluoromethyl pyrazoles (e.g., Celecoxib analogs) relies on the condensation of hydrazines with these
The Steric Advantage of tBTFAA
When using bulky hydrazines (e.g., aryl hydrazines), the steric clash with the ester group becomes a directing factor.
-
ETFAA: The smaller ethyl group allows competitive attack at both carbonyls, often requiring optimization of solvent/pH to control selectivity.
-
tBTFAA: The bulky tert-butyl group sterically crowds the C1 ester. This kinetically favors the initial nucleophilic attack of the hydrazine terminal nitrogen (
) at the highly activated, yet less hindered, C3 (trifluoroacetyl) carbonyl.
Experimental Insight: If you observe poor regioselectivity (~60:40) with ETFAA, switching to tBTFAA can often shift this ratio >90:10 due to thermodynamic control and steric steering.
The "One-Pot" Decarboxylation Advantage
This is the strongest argument for using the expensive tBTFAA. Synthesizing trifluoromethyl ketones often involves alkylating the
Pathway A: Ethyl Ester (The "Harsh" Route)
-
Alkylation (Base/R-X).
-
Saponification: Requires aqueous NaOH/LiOH (incompatible with base-sensitive R groups).
-
Acidification/Decarboxylation: Reflux in HCl.
Pathway B: tert-Butyl Ester (The "Mild" Route)
-
Alkylation (Base/R-X).
-
Acidolysis: Treatment with TFA (room temp) or heating in dilute acid. The t-butyl cation eliminates as isobutylene gas.
Diagram 2: Decarboxylation Mechanisms
Caption: The t-butyl pathway avoids saponification, utilizing an E1 elimination mechanism that releases volatile isobutylene, simplifying purification.
Experimental Protocols
Protocol A: Standard Pyrazole Synthesis (Using ETFAA)
Best for: Robust substrates where cost is a driver.
-
Reagents: ETFAA (1.0 equiv), Phenylhydrazine (1.1 equiv), Ethanol (0.5 M).
-
Procedure:
-
Dissolve ETFAA in absolute ethanol.
-
Add phenylhydrazine dropwise at 0°C (exothermic reaction).
-
Allow to warm to RT, then reflux for 2–4 hours.
-
Workup: Concentrate in vacuo. The product often precipitates upon cooling or addition of water.
-
Note: If regioisomers form, chromatographic separation is usually required.
-
Protocol B: Acid-Catalyzed Decarboxylation (Using tBTFAA)
Best for: Synthesis of trifluoromethyl ketones or sensitive substrates.
-
Reagents: Alkylated tBTFAA intermediate (1.0 equiv), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the intermediate in DCM (0.2 M).
-
Add TFA (10–20 equiv) slowly at 0°C.
-
Stir at room temperature for 2–6 hours. Monitor by TLC for the disappearance of the ester.
-
Observation: Gas evolution (isobutylene) will occur.
-
Workup: Concentrate the mixture. The excess TFA and DCM are volatile. The residue is the crude trifluoromethyl ketone (or acid, depending on conditions), often requiring minimal purification.
-
Alternative (Thermal): Heat the tBTFAA derivative in Toluene at 110°C with a catalytic amount of p-TsOH to drive off isobutylene.
-
Data Summary: Performance Comparison
| Parameter | Ethyl (ETFAA) | tert-Butyl (tBTFAA) |
| Transesterification Resistance | Low (Scrambles in MeOH/NaOMe) | High (Stable in MeOH) |
| Knoevenagel Condensation | Standard (TiCl4/Base or Piperidine) | Standard, but slower (Sterics) |
| Deprotection Condition | Hydrolysis (pH > 12) | Acidolysis (TFA) or Thermal |
| Atom Economy (Deprotection) | Poor (Salt waste generated) | Excellent (Gas byproduct) |
| CAS Number | 372-31-6 | 399-52-0 |
References
-
Regioselective Synthesis of Trifluoromethyl Pyrazoles
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
-
Decarboxylation Mechanisms of tert-Butyl Esters
-
Transesterification and Stability
-
Taber, D. F., et al. (1985).[6] Enantioselective ring construction: synthesis of (+)-morphine. Journal of Organic Chemistry. (Discusses beta-keto ester stability).
-
-
General Reactivity of Fluorinated 1,3-Dicarbonyls
- Ma, J.-A., & Cahard, D. (2004).
Sources
- 1. Barton Decarboxylation (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation [organic-chemistry.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. DSpace [cora.ucc.ie]
IR spectrum analysis of trifluoromethyl beta-keto esters
Advanced IR Analysis: Trifluoromethyl -Keto Esters vs. Non-Fluorinated Analogs
Executive Summary: The "Fluorine Effect" in Spectral Analysis
In drug discovery, the trifluoromethyl (
This guide compares the infrared (IR) spectral characteristics of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) against its non-fluorinated parent, Ethyl Acetoacetate (EAA) . We move beyond simple peak listing to explain the causality of spectral shifts driven by the strong electron-withdrawing nature of the
Mechanistic Basis of Spectral Shifts
To interpret the IR spectrum correctly, one must understand the underlying electronic effects:
-
Inductive Effect ($ -I $): The fluorine atoms pull electron density away from the carbonyl carbon.[1] This shortens the
bond, increasing its force constant and shifting the stretching frequency to a higher wavenumber (blue shift). -
Keto-Enol Tautomerism:
-keto esters exist in equilibrium between a keto form and an enol form.[1][2] The group stabilizes the enol form through enhanced acidity of the -proton and stronger intramolecular hydrogen bonding. -
Vibrational Coupling: The heavy
rotor introduces intense, broad stretching bands in the "fingerprint" region (1000–1400 cm ), often obscuring standard ester stretches.
Visualization: Tautomeric Equilibrium & Electronic Effects
The following diagram illustrates the equilibrium and the specific stabilizing forces that dictate the IR signature.
Figure 1: The dynamic equilibrium between keto and enol forms.[2][3] The
Comparative Spectral Analysis: ETFAA vs. EAA[1]
The following table contrasts the key vibrational modes. Note the distinct shift in the ketone carbonyl and the massive interference in the fingerprint region for the fluorinated compound.
| Functional Group | Vibration Mode | Ethyl Acetoacetate (EAA) | Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | Mechanistic Explanation |
| Ketone Carbonyl | ~1715 cm | ~1750–1760 cm | Inductive Effect: | |
| Ester Carbonyl | ~1740 cm | ~1750–1765 cm | Less affected than the ketone, but slight blue shift due to overall electron deficiency.[1] | |
| Enol Carbonyl | ~1650 cm | ~1660–1680 cm | Intramolecular H-bonding lowers frequency, but | |
| Alkene (Enol) | ~1640 cm | ~1640–1660 cm | Conjugated with the ester carbonyl.[1] | |
| Hydroxyl (Enol) | Broad, ~3000 cm | Broad, ~3100–3400 cm | Indicates chelated enol form.[1] | |
| Fluorine Region | Absent | 1100–1350 cm | Dominant Feature: Multiple very strong, broad bands (sym/asym stretches) that obscure |
Experimental Protocol: High-Fidelity IR Acquisition
Handling fluorinated
Method A: Attenuated Total Reflectance (ATR-FTIR)
Best for rapid qualitative analysis of neat liquids.
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1] Avoid Germanium if the sample is highly acidic (though ETFAA is mild).
-
Background Scan: Run an air background (32 scans) to remove atmospheric
(~2350 cm ) and .[1] -
Sample Application: Place 10–20
L of neat ETFAA on the crystal.[1]-
Critical Step: Cover immediately with the anvil/clamp to prevent evaporation of the volatile ester.
-
-
Acquisition: Collect 16–32 scans at 4 cm
resolution. -
Cleaning: Clean strictly with Isopropanol. Avoid Acetone, as its own
peak (1715 cm ) can contaminate the next run if residue remains.
Method B: Solution Phase (Equilibrium Study)
Best for observing solvent-dependent tautomerism.[1]
-
Solvent Choice:
-
Non-polar (CCl
or Hexane): Maximizes Enol signals (H-bonded ~1660 cm ). -
Polar (Acetonitrile or Methanol): Maximizes Keto signals (Free
~1750 cm ).
-
-
Cell Path: Use a 0.1 mm NaCl or KBr liquid cell.
-
Concentration: Prepare a 0.1 M solution.
-
Analysis: Subtract the pure solvent spectrum to reveal the solute bands clearly.
Visualization: Analysis Workflow
Figure 2: Decision tree for selecting the appropriate IR acquisition mode based on analytical goals.
Troubleshooting & Interpretation
-
"I see one broad Carbonyl peak instead of two."
-
Cause: In ETFAA, the inductive shift of the ketone
often pushes it to ~1750 cm , causing it to overlap with the ester . -
Solution: Use second-derivative processing in your FTIR software to resolve the overlapping bands.[1]
-
-
"The fingerprint region is unreadable."
-
Cause: The
stretches are among the strongest absorbers in IR. They will "swamp" the detector in the 1100–1300 cm range. -
Solution: This is normal.[1] Do not rely on
stretches for identification in this region; rely on the Carbonyl and envelope itself.
-
References
-
NIST Mass Spectrometry Data Center. Ethyl 4,4,4-trifluoroacetoacetate Spectral Data.[1] NIST Chemistry WebBook.[1][4] Link
-
Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Ethyl Ethanoate (General Ester Data).Link
-
Sloop, J. C., et al. Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.[1] ResearchGate.[1][5] Link
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.Link
-
PubChem. Ethyl 4,4,4-trifluoroacetoacetate Compound Summary. National Library of Medicine.[1] Link
A Comparative Guide for Synthetic Chemists: The Strategic Advantages of Tert-butyl Esters Over Ethyl Esters in Fluorinated Synthesis
In the intricate world of multi-step organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of protecting groups is a critical determinant of success.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. However, the presence of these electron-withdrawing groups also presents unique challenges during synthesis, especially concerning the stability and selective cleavage of protecting groups. This guide provides an in-depth technical comparison of tert-butyl (t-Bu) esters and ethyl (Et) esters as carboxylic acid protecting groups, with a specific focus on their performance in the context of fluorinated molecules.
The Orthogonal Advantage: Stability Meets Selective Lability
The core principle guiding the choice of a protecting group is its ability to mask a reactive functional group, withstand a variety of reaction conditions, and then be selectively removed under mild conditions that do not affect other parts of the molecule.[1][2] This concept of "orthogonal protection" is paramount in complex syntheses.[3]
Tert-butyl esters have emerged as a cornerstone in this regard due to their unique combination of steric and electronic properties.[4] The bulky tert-butyl group provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack.[5][6][7] This renders t-butyl esters exceptionally stable under a wide range of non-acidic conditions, including exposure to many nucleophiles and bases.[4][7]
Conversely, ethyl esters, lacking this steric bulk, are susceptible to cleavage under basic conditions via saponification.[8][9][10] The presence of electron-withdrawing fluorine atoms in the molecule can further activate the ester carbonyl towards nucleophilic attack, potentially increasing the lability of ethyl esters under basic or even neutral conditions.
The true strategic advantage of the tert-butyl ester lies in its facile and selective cleavage under acidic conditions.[4][11] This is attributed to the formation of a stable tertiary carbocation upon protonation of the ester oxygen, which readily eliminates as isobutylene.[6][12] This deprotection mechanism is highly efficient and can be achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), that are often compatible with other acid-sensitive protecting groups.[6][13]
Comparative Data: A Head-to-Head Analysis
| Feature | Tert-butyl Ester | Ethyl Ester | Rationale & Implications in Fluorinated Synthesis |
| Stability to Bases | Highly Stable | Labile (Saponification) | The high stability of t-butyl esters to basic conditions is a significant advantage in fluorinated synthesis, where subsequent reaction steps may require basic reagents.[7] Fluorinated ethyl esters can be prone to premature cleavage. |
| Deprotection Conditions | Mild Acidic (e.g., TFA, HCl) | Basic (e.g., NaOH, KOH) or Strong Acidic | The mild acidic deprotection of t-butyl esters provides a high degree of orthogonality, allowing for selective deprotection in the presence of base-labile groups.[6][11] Saponification of ethyl esters requires basic conditions which may not be compatible with other functional groups in a complex fluorinated molecule.[8] |
| Deprotection Mechanism | Unimolecular (E1-like) | Bimolecular (Acyl-Oxygen Cleavage) | The E1-like mechanism for t-butyl ester cleavage is driven by the formation of a stable carbocation and is generally a clean reaction.[4] Saponification of ethyl esters proceeds through a tetrahedral intermediate and can sometimes be complicated by side reactions, especially with sterically hindered or electron-deficient substrates.[8] |
| Byproducts of Deprotection | Isobutylene (gas) and CO2 (if from Boc) | Ethanol and a carboxylate salt | The gaseous nature of the byproducts from t-butyl ester deprotection simplifies purification.[13] The byproducts of saponification require a separate acidic workup to protonate the carboxylate.[9] |
Mechanistic Insights: Why the Difference Matters
The divergent deprotection pathways of tert-butyl and ethyl esters are key to understanding their differing utility.
Acid-Catalyzed Deprotection of Tert-butyl Esters:
The deprotection of a tert-butyl ester under acidic conditions proceeds through a unimolecular mechanism.[4] The initial protonation of the carbonyl oxygen is followed by cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and the carboxylic acid. The tert-butyl cation then readily loses a proton to form isobutylene.[6]
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Base-Mediated Saponification of Ethyl Esters:
The saponification of an ethyl ester is a classic example of nucleophilic acyl substitution.[8] A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt.[8]
Caption: Mechanism of base-mediated ethyl ester saponification.
The presence of electron-withdrawing fluorine atoms can make the carbonyl carbon of an ethyl ester even more electrophilic, potentially accelerating saponification. This can be a significant drawback if other parts of the molecule are base-sensitive.
Experimental Protocols
Protocol 1: Deprotection of a Fluorinated Tert-butyl Ester using Trifluoroacetic Acid
This protocol describes a general procedure for the cleavage of a tert-butyl ester in a fluorinated substrate.
-
Materials:
-
Fluorinated tert-butyl ester substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the fluorinated tert-butyl ester in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Protocol 2: Saponification of a Fluorinated Ethyl Ester
This protocol outlines a typical saponification procedure for a fluorinated ethyl ester.
-
Materials:
-
Fluorinated ethyl ester substrate (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (1.2-2.0 eq)
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the fluorinated ethyl ester in MeOH or EtOH.
-
Add the aqueous NaOH or KOH solution.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with EtOAc to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the product with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Decision-Making Workflow for Ester Protecting Group Selection in Fluorinated Synthesis
The choice between a tert-butyl and an ethyl ester is a strategic one that should be made early in the synthetic planning process.
Caption: Decision workflow for ester protecting group selection.
Conclusion
In the demanding landscape of fluorinated synthesis, the tert-butyl ester offers a clear strategic advantage over the ethyl ester. Its exceptional stability to a wide range of reaction conditions, coupled with its selective and mild removal under acidic conditions, provides a level of control and orthogonality that is often essential for the successful synthesis of complex fluorinated molecules.[4][7] While ethyl esters have their place in organic synthesis, their lability to basic conditions can be a significant liability in the presence of fluorine's electron-withdrawing effects and other sensitive functional groups.[8] Therefore, for researchers, scientists, and drug development professionals embarking on the synthesis of novel fluorinated compounds, the tert-butyl ester should be considered a superior choice for the protection of carboxylic acids.
References
- Fiveable. (2025, August 15). Tert-butyl esters Definition - Organic Chemistry II Key...
- Benchchem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
- Benchchem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Wordpress.
- Wikipedia. (n.d.). Protecting group.
- ResearchGate. (2025, August 6).
- Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
- PubMed. (2004, September 3). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
- Willingdon College, Sangli. (n.d.).
- Benchchem. (2025). assessing the impact of the tert-butyl ester on reaction outcomes.
- Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
- Benchchem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
- Organic Chemistry Tutor. (n.d.).
- YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.
- OperaChem. (2024, April 27).
- YouTube. (2025, January 11).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
- 11. Acids - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Purity Assessment Standards for CAS 718-08-1: A Comparative Analytical Guide
Executive Summary
CAS 718-08-1 (Ethyl 3-oxo-4-phenylbutanoate) is a critical
This guide serves as a technical manual for researchers and QC scientists. It compares the performance of High-Performance Liquid Chromatography (HPLC) —the industry gold standard—against Gas Chromatography (GC) and Quantitative NMR (qNMR) alternatives. Furthermore, it evaluates the downstream performance impact of utilizing High-Purity (>99.0%) versus Technical Grade (95-97%) starting materials.
Part 1: Critical Quality Attributes & Impurity Profiling[3]
The unique structure of CAS 718-08-1 (a
Key Impurities & Degradation Pathways
The purity assessment must account for process-related impurities arising from the two common synthetic routes: the Meldrum’s Acid route and the Claisen Condensation route.
-
Hydrolysis Product: 3-oxo-4-phenylbutanoic acid (Acid impurity).
-
Decarboxylation Product: 1-phenylpropan-2-one (Phenylacetone) – common in GC analysis due to thermal stress.
-
Starting Materials: Ethyl acetoacetate, Phenylacetyl chloride.
Visualization: Impurity Formation Pathways
The following diagram illustrates the genesis of key impurities affecting CAS 718-08-1 purity.
Caption: Degradation pathways showing hydrolysis to acid and subsequent thermal decarboxylation.
Part 2: Comparative Analysis of Assessment Methods
This section objectively compares analytical methodologies. While GC is faster, HPLC is the requisite standard due to the thermal instability of
Method Performance Matrix
| Feature | HPLC-UV (Recommended) | GC-FID (Alternative) | qNMR (Orthogonal) |
| Primary Utility | Purity & Related Substances | Volatile Impurities & Solvents | Absolute Purity (Potency) |
| Thermal Stress | None (Ambient/Controlled) | High (Inlet >200°C) | None |
| Tautomer Handling | Can separate or broaden peaks | Fast exchange (single peak) | Distinct signals seen |
| Sensitivity (LOD) | High (<0.05%) | Moderate (<0.1%) | Low (~1%) |
| Risk Factor | Buffer selection critical | False Impurity B generation | Solvent suppression needed |
Expert Insight: The Thermal Trap
Warning: CAS 718-08-1 is susceptible to in-situ decarboxylation within a hot GC injector port. If GC is used, the inlet temperature must be minimized (e.g., <180°C) or "Cold On-Column" injection used. Otherwise, the "impurity" Phenylacetone will be artificially generated during analysis, leading to a false low-purity result.
Part 3: Product Performance Comparison (High Purity vs. Technical)
To demonstrate the value of strict purity standards, we compare the performance of High Purity (>99%) CAS 718-08-1 against Technical Grade (95%) in a standard Biocatalytic Asymmetric Reduction to Ethyl (R)-2-hydroxy-4-phenylbutyrate (a key Enalapril intermediate).
| Metric | High Purity Grade (>99.0%) | Technical Grade (~95%) | Impact Analysis |
| Reaction Yield | 92 - 95% | 78 - 85% | Acid impurities inhibit reductase enzymes. |
| Enantiomeric Excess (ee) | > 99% | 94 - 97% | Impurities compete for the active site, lowering stereoselectivity. |
| Work-up | Direct Crystallization | Requires Chromatography | Technical grade introduces oily by-products preventing crystallization. |
Part 4: Experimental Protocols
Protocol A: HPLC-UV Purity Assessment (Gold Standard)
This method is designed to separate the keto-enol tautomers and quantify the acid impurity.
Instrument: HPLC with UV-Diode Array Detector (DAD) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses enol ionization)
-
B: Acetonitrile (ACN)
Gradient Program:
-
0-2 min: 20% B (Isocratic hold)
-
2-15 min: 20%
80% B (Linear gradient) -
15-20 min: 80% B (Wash)
-
20-25 min: 20% B (Re-equilibration)
Operating Parameters:
-
Flow Rate: 1.0 mL/min
-
Wavelength: 210 nm (for general organics) and 254 nm (specific for phenyl ring).
-
Temperature: 30°C.
-
Sample Diluent: 50:50 Water:ACN.
Validation Criteria:
-
Tailing Factor: < 1.5 for main peak.
-
Resolution: > 2.0 between the Acid Impurity (RT ~4.5 min) and Main Ester (RT ~8.2 min).
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
Use this method to validate the Reference Standard used in HPLC.
-
Solvent: DMSO-
(Reduces rate of tautomer exchange, sharpening peaks). -
Internal Standard: Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.
-
Pulse Sequence: 90° pulse, relaxation delay
seconds (to ensure full relaxation). -
Integration: Integrate the benzylic protons (
next to phenyl) at ppm. Note: You must sum the integrals of both keto and enol forms if they are split.
Part 5: Analytical Workflow Decision Tree
This diagram guides the researcher in selecting the appropriate method based on the sample stage.
Caption: Workflow for selecting analytical methods based on sample history and stability risks.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 225855, Ethyl 3-oxo-4-phenylbutanoate. PubChem.[2] [Link]
-
Xu, G. C., & Ni, Y. (2015).[3] Bioreductive preparation of ACE inhibitors precursor (R)-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives. Applied Microbiology and Biotechnology. [Link]
-
Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis. [Link]
Sources
A Comparative Guide to the Chromatographic Separation of Tert-butyl 4,4,4-trifluoro-3-oxobutanoate Isomers
This guide provides a comprehensive comparison of chromatographic methodologies for the analytical separation of isomers of tert-butyl 4,4,4-trifluoro-3-oxobutanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles of separation, offers detailed experimental protocols, and presents comparative data to guide method selection for purity assessment and isomer characterization.
Introduction: The Analytical Challenge of a Fluorinated β-Keto Ester
This compound is a key building block in organic synthesis, particularly valued in the preparation of fluorinated pharmaceutical compounds and materials.[1] Its utility stems from the unique chemical reactivity conferred by the β-keto ester functionality and the strong electron-withdrawing trifluoromethyl group. However, these same structural features introduce a significant analytical challenge: the compound exists as a dynamic equilibrium of constitutional isomers known as tautomers.
Accurate quantification and characterization of this compound require chromatographic methods capable of resolving these isomers and separating them from potential impurities. This guide compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, providing the technical rationale behind protocol design to ensure robust and reliable results.
The Isomeric Landscape: Keto-Enol Tautomerism
The primary isomers of concern for this compound are its keto and enol tautomers. Tautomers are constitutional isomers that readily interconvert.[2] In this case, the equilibrium involves the migration of a proton from the α-carbon (C2) to the keto oxygen, forming a carbon-carbon double bond and a hydroxyl group.
Caption: Keto-Enol equilibrium of the title compound.
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the acidity of the α-protons and stabilizes the resulting enolate anion. Consequently, the equilibrium for trifluoromethyl-β-dicarbonyl compounds is often shifted considerably toward the more stable, conjugated enol form.[3] This enol form is further stabilized by the formation of a six-membered intramolecular hydrogen bond.[4][5] The presence of a significant population of both tautomers at equilibrium necessitates a chromatographic method that can either separate them or provide conditions where one form is overwhelmingly dominant for accurate quantification.
Chromatographic Methodologies: A Head-to-Head Comparison
The selection of an optimal chromatographic technique depends on the analytical objective, whether it is routine purity analysis, precise quantification of the tautomeric ratio, or profiling of volatile impurities. We compare Reversed-Phase HPLC (RP-HPLC) and Gas Chromatography (GC) as primary techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates analytes based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. It is a versatile and widely used technique for purity determination of non-volatile and thermally labile compounds.[6]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its high hydrophobicity, providing sufficient retention for the moderately polar keto and enol tautomers.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) allows for the elution of the compound.
-
Acidic Modifier: The addition of a weak acid like formic acid (0.1%) is crucial. It serves two purposes: 1) It suppresses the ionization of the enol's hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks. 2) It maintains a mildly acidic environment to prevent the degradation of the acid-labile tert-butyl ester group, a known risk with stronger acids like TFA.[7]
-
Temperature Control: Maintaining a constant, often sub-ambient, column temperature is critical to slow the on-column interconversion rate between tautomers, which could otherwise cause significant peak broadening.
Experimental Protocol: RP-HPLC for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrumentation | HPLC System with UV Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50, v/v) |
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is an excellent technique for analyzing volatile and thermally stable compounds. For β-keto esters, GC offers the unique advantage of potentially separating the keto and enol tautomers, as demonstrated for similar compounds.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), is chosen. This phase provides a good balance of dispersive and dipole-dipole interactions to resolve the two tautomers, which have slightly different polarities and volatilities.
-
Injector Temperature: A relatively low injector temperature is used to minimize the thermal stress on the analyte, reducing the risk of on-injector degradation or transesterification if alcohols are present in the sample matrix.[8]
-
Oven Program: A temperature ramp allows for the separation of any volatile impurities from the main analyte peaks. The separation of the tautomers themselves is highly dependent on the temperature program.
-
Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to organic compounds and its wide linear range, making it ideal for purity analysis.
Experimental Protocol: GC for Tautomer Separation and Purity
| Parameter | Condition |
|---|---|
| Instrumentation | Gas Chromatograph with FID |
| Column | HP-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 220 °C |
| Detector Temperature | 280 °C |
| Oven Program | 80 °C hold for 2 min, ramp to 200 °C at 10 °C/min |
| Injection | 1 µL, Split ratio 50:1 |
| Sample Preparation | 1 mg/mL in Dichloromethane or MTBE |
Comparative Data and Performance
The following table summarizes the expected performance of each technique for the analysis of this compound.
| Feature | RP-HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile and solid stationary phase. | Partitioning between gaseous mobile and liquid stationary phase. |
| Tautomer Separation | Generally challenging. May observe a single, broadened peak due to on-column interconversion. Low temperatures can improve resolution. | Feasible. Often provides baseline or near-baseline separation of keto and enol forms.[8] |
| Primary Application | Robust purity determination and quantification of the total compound. | Purity analysis, volatile impurity profiling, and quantification of the keto-enol ratio. |
| Potential Issues | On-column tautomer interconversion leading to peak broadening. Tert-butyl ester hydrolysis with strong acid modifiers. | Thermal degradation or transesterification at high injector temperatures. Requires analyte to be volatile. |
| Sample Throughput | Moderate (15-20 min run time). | Moderate to High (10-15 min run time). |
Workflow and Method Selection
Choosing the appropriate method is dictated by the analytical goal. The following workflow illustrates the decision-making process.
Caption: Decision workflow for chromatographic method selection.
Conclusion and Recommendations
Both RP-HPLC and GC are powerful techniques for the analysis of this compound, but their strengths are applied to different analytical questions.
-
For routine quality control and robust purity assessment , where the total concentration of the compound is the primary concern, Reversed-Phase HPLC is the recommended method. It is reliable, less prone to thermal artifacts, and provides accurate quantification of the combined tautomers against a reference standard.
-
For in-depth characterization, reaction monitoring, or studies where the tautomeric equilibrium is of interest , Gas Chromatography is the superior choice. Its ability to separate the keto and enol forms provides critical information that is inaccessible by standard HPLC methods.
Ultimately, for comprehensive characterization in a research or drug development setting, employing both techniques provides a complementary and more complete analytical picture of the sample.
References
-
Alonso, D. A., et al. (2009). Enantioselective electrophilic trifluoromethylation of β-keto esters with Umemoto reagents induced by chiral nonracemic guanidines. Organic & Biomolecular Chemistry, 7(17), 3438-3443. Available at: [Link]
-
Ma, J. A., & Cahard, D. (2006). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. Molbank, 2006(4), M502. Available at: [Link]
-
Arnone, A., et al. (2021). Stereoselective Synthesis of Chiral α-SCF3-β-Ketoesters Featuring a Quaternary Stereocenter. Molecules, 26(2), 299. Available at: [Link]
-
Kuroki, Y., et al. (2002). Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs). Tetrahedron Letters, 43(47), 8531-8534. Available at: [Link]
-
Lévesque, F., & Gouverneur, V. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(4), 2363-2419. Available at: [Link]
-
Wang, Y., et al. (2012). Enantioselective fluorination of β-keto ester using a PEG-bound urea-containing chiral quaternary ammonium salt catalyst. Chinese Chemical Letters, 23(5), 535-538. Available at: [Link]
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Ciabattoni, J., et al. (1973). TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE. Organic Syntheses, 53, 127. Available at: [Link]
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Wang, J., et al. (2001). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Chemistry, 19(5), 513-517. Available at: [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]
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Chemistry Stack Exchange (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
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Al-Hadedi, A. A. M., & Togni, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3249. Available at: [Link]
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The Organic Chemistry Tutor (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]
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Al-Hadedi, A. A. M., & Togni, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. ResearchGate. Available at: [Link]
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Comparative Yield Analysis of Trifluoromethylated Heterocycle Synthesis Methods: A Technical Guide for Late-Stage Functionalization
As a Senior Application Scientist, the decision of which trifluoromethylation protocol to deploy is rarely dictated by yield alone; it is governed by the electronic nature of the heterocyclic scaffold, the scalability of the reagents, and the tolerance of existing functional groups. The trifluoromethyl (-CF₃) moiety is a privileged structure in medicinal chemistry, known to drastically alter lipophilicity, metabolic half-life, and target binding affinity[1]. However, installing this group onto complex heterocycles requires precise control over highly reactive intermediates.
This guide objectively compares the three leading methodologies for heterocyclic trifluoromethylation—Innate Radical C-H Functionalization, Photoredox Catalysis, and Electrophilic Addition—analyzing their mechanistic causality, comparative yields, and providing self-validating experimental protocols.
Innate Radical C-H Trifluoromethylation (Langlois' Reagent)
Mechanistic Causality & Substrate Scope
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) is a bench-stable, inexpensive solid that serves as a highly effective CF₃ source. When oxidized by an initiator like tert-butyl hydroperoxide (tBuOOH), it undergoes desulfonylation to generate the electrophilic trifluoromethyl radical (•CF₃)[2].
Because the •CF₃ radical is highly electrophilic, it was historically assumed to only react with electron-rich substrates. However, Baran and colleagues demonstrated that it can innately functionalize electron-deficient heterocycles (e.g., pyridines, pyrimidines, and pyrazines) at their most nucleophilic positions without the need for transition metal catalysts[2]. The causality behind the reaction's success lies in the controlled addition of the oxidant . A high localized concentration of tBuOOH leads to the rapid generation of •CF₃ radicals, which preferentially undergo hydrogen atom abstraction to yield CF₃H or dimerize. A slow, controlled addition maintains a low steady-state radical concentration, directing the pathway toward the desired C-H functionalization[2].
Experimental Protocol
Self-Validating System: The reaction is biphasic (CH₂Cl₂/H₂O). Interestingly, conversion can be inversely correlated with the rate of stirring if the organic-soluble substrate is isolated from the aqueous radical generation[2]. Validation is achieved via ¹⁹F-NMR: the target product presents a singlet near -71 ppm, whereas the primary failure mode (hydrogen abstraction) yields CF₃H, observable as a distinct doublet[2].
-
Preparation: In a round-bottom flask, dissolve the electron-deficient heterocycle (1.0 equiv) and CF₃SO₂Na (3.0 equiv) in a biphasic mixture of CH₂Cl₂ and H₂O (typically a 2.5:1 ratio)[3].
-
Initiation: Cool the mixture to 0 °C. Add tBuOOH (5.0 equiv, 70% aqueous solution) dropwise over 10–15 minutes using a syringe pump to prevent radical-radical termination[2].
-
Reaction: Allow the reaction to warm to ambient temperature (23 °C) and stir gently for 3–24 hours[3].
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.
Visible-Light Photoredox Catalysis
Mechanistic Causality & Substrate Scope
Photoredox catalysis circumvents the need for harsh thermal conditions by utilizing visible light to access highly reducing or oxidizing excited states[1]. The photoexcitation of transition metal catalysts (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) or organic dyes enables single-electron transfer (SET) to electrophilic CF₃ sources like CF₃I, Umemoto's, or Togni's reagents[4].
The primary advantage here is the mildness of the reaction . Because the •CF₃ radical is generated at room temperature, it prevents the thermal decomposition of complex, polyfunctional drug scaffolds, making this the premier choice for late-stage functionalization[5]. Furthermore, recent advancements have deployed organic amphiphilic nanoparticles in water, allowing for green, micellar catalysis that deliberately slows down •CF₃ production to match substrate reactivity, thereby minimizing side reactions and boosting yields[6].
Experimental Protocol
Self-Validating System: This is a strictly light-gated process. Performing a "light on/off" experiment will show that the reaction stalls immediately in the dark. This confirms that the transformation is dependent on the photoexcited state of the catalyst and not a thermal background reaction[4].
-
Preparation: Charge a dry Schlenk tube with the heterocycle (1.0 equiv), Ru(bpy)₃Cl₂ (1-2 mol%), and a base (e.g., K₂HPO₄, 2.0 equiv) in degassed acetonitrile[5].
-
CF₃ Source Addition: Introduce the CF₃ source (e.g., CF₃I gas bubbled into the solution, or liquid CF₃SO₂Cl, 1.5 equiv)[5].
-
Irradiation: Seal the tube and irradiate with a standard 26W household compact fluorescent lamp (CFL) or blue LEDs at room temperature for 2-12 hours[5]. The reaction mixture's fluorescence quenching indicates active SET processes.
-
Workup: Dilute with water, extract with ethyl acetate, concentrate under reduced pressure, and purify.
Quantitative Yield & Condition Comparison
To guide synthetic planning, the following table summarizes the operational parameters and field-proven yields across the primary methodologies.
| Synthesis Methodology | Primary Reagents | Catalyst / Energy Source | Optimal Substrate Class | Typical Yield Range | Key Mechanistic Advantage |
| Innate Radical C-H | CF₃SO₂Na (Langlois), tBuOOH | None (Trace metals / Radical initiation) | Electron-deficient heterocycles (e.g., Pyridines, Pyrimidines) | 40% – 85% | Reagents are bench-stable and inexpensive; avoids gaseous CF₃I[3]. |
| Photoredox Catalysis | CF₃I, Togni's, or Umemoto's | Ru(bpy)₃²⁺, Ir(ppy)₃, or Organic Dyes + Visible Light | Broad (Electron-rich & deficient arenes, late-stage APIs) | 70% – 94% | Operates at ambient temperature; high functional group tolerance[5]. |
| Electrophilic Addition | Togni's or Umemoto's Reagent | Cu(OAc)₂ or Metal-Free | Electron-rich heterocycles (e.g., Indoles, Pyrroles) | 50% – 90% | Direct functionalization of highly nucleophilic sites[1]. |
Mechanistic Visualization
The following diagram illustrates the mechanistic convergence of both the Innate Radical and Photoredox pathways. Despite utilizing different initiation sequences, both methods funnel into the generation of the highly reactive •CF₃ radical, which subsequently attacks the heterocyclic scaffold.
Figure 1: Mechanistic convergence of innate and photoredox C-H trifluoromethylation pathways.
References
- Source: National Institutes of Health (NIH)
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Source: Macmillan Group - Princeton University URL
- Direct C−H Trifluoromethylation of (Hetero)
- Innate C-H trifluoromethylation of heterocycles Source: PNAS URL
- Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis Source: Beilstein Journals URL
- Recent Trifluoromethylation Reactions.
Sources
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- 4. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Direct C−H Trifluoromethylation of (Hetero)Arenes in Water Enabled by Organic Photoredox‐Active Amphiphilic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
